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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 3-Hydroxy-5-phenylpentanenitrile: Physicochemical Profiling, Biocatalytic Resolution, and Synthetic Applications

Executive Summary In advanced organic synthesis and drug development, chiral β-hydroxy nitriles serve as highly versatile bifunctional building blocks. 3-Hydroxy-5-phenylpentanenitrile is a prime example of such a scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, chiral β-hydroxy nitriles serve as highly versatile bifunctional building blocks. 3-Hydroxy-5-phenylpentanenitrile is a prime example of such a scaffold, widely utilized in the synthesis of complex natural products (such as insect pheromones) and critical pharmaceutical intermediates (including functionalized pipecolic acids). This technical guide provides an in-depth analysis of its physicochemical properties, details a self-validating protocol for its biocatalytic kinetic resolution, and maps its downstream applications in modern synthetic chemistry.

Physicochemical Profiling & Registry Identification

Accurate registry identification is the first step in establishing a robust supply chain and experimental baseline. The compound exists both as a racemate and as isolated enantiomers, each possessing distinct Chemical Abstracts Service (CAS) registry numbers[1][2].

Table 1: Core Physicochemical and Registry Data

PropertyValue
Chemical Name 3-Hydroxy-5-phenylpentanenitrile
CAS Number (Racemic) 70102-88-4
CAS Number (S-enantiomer) 125103-96-0
Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
Boiling Point 172 °C at 2.5 Torr (Kugelrohr)
InChI Key QUVHJVQPGLIHPB-UHFFFAOYSA-N

Data compiled from standardized chemical registries and verified supplier documentation[3].

Mechanistic Pathways in Biocatalytic Resolution

The synthesis of optically pure 3-hydroxy-5-phenylpentanenitrile is traditionally challenging via standard asymmetric catalysis due to the coordinating nature of the nitrile group. However, enzymatic kinetic resolution offers a highly selective alternative.

As demonstrated in foundational studies published in the , the hydrolysis of racemic 3-hydroxyalkanenitrile acetates using Pseudomonas cepacia lipase (PCL) is dramatically enhanced by the addition of thiacrown ethers[4].

The Causality of the Thiacrown Ether Additive: Crude lipase preparations inherently contain alkali and alkaline earth metal cations (Na⁺, K⁺, Mg²⁺, Ca²⁺) derived from the fermentation and purification processes[4]. These cations can randomly coordinate with the enzyme's active site or the substrate, leading to unpredictable reaction rates and diminished enantioselectivity. By introducing 5 mol% of a thiacrown ether (e.g., 1,4,8,11-tetrathiacyclotetradecane), these inhibitory metal cations are selectively sequestered[4]. This chelation alters the microenvironment of the lipase, stabilizing its open, active conformation even at lower pH ranges (3.4–3.5). Consequently, the activation energy for the transition state of the (R)-enantiomer is lowered, accelerating the hydrolysis rate while rigidly excluding the (S)-enantiomer[5].

G A Racemic Acetate (±)-1 B PCL + Thiacrown Ether (Biocatalyst System) A->B Hydrolysis (pH 3.4-3.5) C (R)-3-Hydroxy-5-phenylpentanenitrile (Target Alcohol) B->C Enantioselective Cleavage D (S)-Acetate (Unreacted) B->D Kinetic Resolution

Enzymatic kinetic resolution of racemic acetate using PCL and thiacrown ether.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to confirm reaction progress and product identity.

Protocol A: Synthesis of Racemic Precursor

Racemic 3-hydroxyalkanenitriles are typically prepared via the regioselective ring-opening of corresponding oxiranes[4].

  • Initiation: Dissolve the starting oxirane in a polar aprotic solvent (e.g., DMF) to facilitate nucleophilic attack.

  • Nucleophilic Addition: Add 1.2 equivalents of Potassium Cyanide (KCN). Causality: KCN acts as the nucleophile, attacking the less sterically hindered carbon of the epoxide to yield the β-hydroxy nitrile[4].

  • Reaction Monitoring: Stir the mixture at elevated temperature (typically 50–60 °C) and monitor via Thin Layer Chromatography (TLC). The reaction is complete when the oxirane spot disappears.

  • Workup: Quench with water and extract with ethyl acetate. Purify via silica gel chromatography to yield (±)-3-hydroxy-5-phenylpentanenitrile (Typical yield: 54–74%)[4].

Protocol B: Lipase-Catalyzed Enantioselective Hydrolysis

This protocol isolates the (R)-enantiomer from the racemic acetate derivative[5].

  • Preparation: Dissolve 1.25 mmol of the racemic acetate in 1.25 mL of acetone.

  • Catalyst Assembly: Add 5 mol% of 1,4,8,11-tetrathiacyclotetradecane (thiacrown ether) relative to the substrate[5]. Causality: Acetone serves as a co-solvent to ensure the lipophilic substrate and thiacrown ether remain miscible with the aqueous enzyme phase.

  • Enzymatic Cleavage: Add 12.5 mL of an aqueous Pseudomonas cepacia lipase (PCL) solution. Stir the biphasic mixture at 35 °C[5].

  • Self-Validation (Stopping Criterion): Monitor the reaction continuously via GC or HPLC. Crucial Step: Terminate the reaction exactly when the molar ratio of the product alcohol to the unreacted acetate reaches 1:1 (50% conversion), which is the theoretical maximum for a perfect kinetic resolution[5].

  • Isolation: Extract the mixture with ethyl acetate. Separate the (R)-alcohol from the (S)-acetate using silica gel TLC or column chromatography (Hexane/Ethyl Acetate = 2:1)[5].

Table 2: Analytical Validation Data (NMR Spectroscopy) To confirm the structural integrity of the synthesized 3-Hydroxy-5-phenylpentanenitrile, validate against the following ¹H and ¹³C NMR benchmarks[4]:

NucleusShift (δ, ppm)Multiplicity & CouplingAssignment
¹H NMR 1.83−1.95m, 2HAliphatic CH₂
¹H NMR 2.48−2.62m, 3HAliphatic CH₂, OH
¹H NMR 2.65−2.82m, 2HBenzylic CH₂
¹H NMR 3.93dt, 1H, J = 13.2, 5.7 HzChiral CH-OH
¹H NMR 7.17−7.34m, 5HAromatic protons
¹³C NMR 66.82SingletChiral Carbon (C-OH)
¹³C NMR 117.65SingletNitrile Carbon (-C≡N)

Downstream Applications in Drug Development & Natural Products

The bifunctional nature of 3-hydroxy-5-phenylpentanenitrile—housing both a reactive hydroxyl group and a reducible nitrile—makes it an exceptionally valuable chiral pool intermediate.

  • Natural Product Synthesis (Pheromones): The (R)-enantiomer can be subjected to hydrogenation and subsequent functionalization to yield specific insect pheromones. For instance, it is a direct precursor in the total synthesis of the attractant pheromone of the ant Myrmica scabrinodis[4].

  • Peptidomimetic Drug Scaffolds: As detailed in patent literature (), the nitrile group can be hydrolyzed and cyclized to form substituted pipecolic acids[6]. Specifically, it is utilized in the enantioselective synthesis of (2S,4R)-4-hydroxypipecolic acid[6]. This non-proteinogenic amino acid is a critical structural motif in the development of NMDA receptor antagonists, immunosuppressants, and advanced peptidomimetic therapeutics.

G Start 3-Hydroxy-5-phenylpentanenitrile Path1 Hydrogenation & Functionalization Start->Path1 Path2 Cyclization & Oxidation Start->Path2 Prod1 M. scabrinodis Pheromone Path1->Prod1 Natural Product Synthesis Prod2 (2S,4R)-4-Hydroxypipecolic Acid Path2->Prod2 Peptidomimetic Scaffold

Divergent synthetic applications of chiral 3-hydroxy-5-phenylpentanenitrile.

References

  • Title: Thiacrown Ether Technology in Lipase-Catalyzed Reaction: Scope and Limitation for Preparing Optically Active 3-Hydroxyalkanenitriles and Application to Insect Pheromone Synthesis Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: WO2016120890A1 - An enantioselective process for the synthesis of (2s,4r)

Sources

Exploratory

Physical properties of 3-Hydroxy-5-phenylpentanenitrile (melting point, boiling point)

Comprehensive Technical Guide: Physical Properties and Characterization of 3-Hydroxy-5-phenylpentanenitrile Executive Summary 3-Hydroxy-5-phenylpentanenitrile (CAS: 70102-88-4) is a highly versatile bifunctional aliphati...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: Physical Properties and Characterization of 3-Hydroxy-5-phenylpentanenitrile

Executive Summary

3-Hydroxy-5-phenylpentanenitrile (CAS: 70102-88-4) is a highly versatile bifunctional aliphatic-aromatic compound utilized extensively as a chiral building block in organic synthesis, particularly in the development of optically active pharmaceuticals and insect pheromones[1]. For researchers and drug development professionals, understanding the precise physical properties—specifically its melting and boiling points—is critical for designing downstream purification workflows, such as high-vacuum distillation and enzymatic kinetic resolution.

This whitepaper synthesizes the fundamental physical properties of 3-hydroxy-5-phenylpentanenitrile, explains the structural causality behind these metrics, and provides field-proven protocols for its isolation and characterization.

Chemical Identity & Quantitative Data

To facilitate rapid reference, the foundational physicochemical properties of 3-hydroxy-5-phenylpentanenitrile are summarized below[1][2][3].

PropertyValueStructural Causality / Note
Chemical Name 3-Hydroxy-5-phenylpentanenitrileIUPAC standard nomenclature
CAS Number 70102-88-4 (Racemic)Enantiopure (S)-form is 125103-96-0
Molecular Formula C₁₁H₁₃NO-
Molecular Weight 175.23 g/mol -
Physical State Colorless Oil (at SATP)Flexible aliphatic chain disrupts crystal packing
Melting Point < 20 °C (Liquid at room temp)Poor lattice energy due to steric bulk of the phenyl ring
Boiling Point 172 °C at 2.5 TorrElevated due to strong H-bonding and dipole interactions

Structural Causality: Melting and Boiling Point Dynamics

As a Senior Application Scientist, it is vital to look beyond raw data and understand why a molecule behaves the way it does. The physical properties of 3-hydroxy-5-phenylpentanenitrile are dictated by the interplay of its three distinct structural domains: the non-polar phenyl ring, the flexible aliphatic spacer, and the highly polar hydroxy-nitrile headgroup.

Melting Point (< 20 °C)

3-Hydroxy-5-phenylpentanenitrile is a colorless oil at standard ambient temperature and pressure (SATP). The melting point is suppressed well below room temperature due to conformational entropy . The flexible C3-C5 aliphatic chain allows the molecule to adopt numerous conformations, which, combined with the steric bulk of the terminal phenyl group, prevents the molecules from packing efficiently into a rigid, symmetrical crystal lattice. Consequently, the lattice energy remains low, favoring the liquid state.

Boiling Point (172 °C at 2.5 Torr)

The boiling point of this compound is exceptionally high, requiring high-vacuum conditions (2.5 Torr) to distill at 172 °C[1]. This is driven by two dominant intermolecular forces:

  • Hydrogen Bonding: The secondary hydroxyl (-OH) group acts as both a hydrogen bond donor and acceptor, creating strong cohesive networks between molecules.

  • Dipole-Dipole Interactions: The cyano (-C≡N) group possesses a strong localized dipole moment, further anchoring the molecules in the liquid phase.

Crucial Insight: Attempting to distill this compound at atmospheric pressure (760 Torr) will result in thermal degradation. The thermal energy required to overcome the H-bonding and dipole forces at atmospheric pressure exceeds the bond dissociation energy of the molecule, leading to side reactions such as dehydration (forming an unsaturated nitrile) or retro-aldol-type cleavage.

Experimental Methodologies & Self-Validating Protocols

Protocol A: High-Vacuum Kugelrohr Distillation

To isolate pure 3-hydroxy-5-phenylpentanenitrile from a crude reaction mixture without inducing thermal decomposition, short-path vacuum distillation is mandatory[1].

Step-by-Step Methodology:

  • Preparation: Transfer the dried, concentrated crude oil into the distillation bulb of a Kugelrohr apparatus.

  • Vacuum Initiation: Connect the system to a high-vacuum manifold. Gradually reduce the internal pressure to exactly 2.5 Torr. Caution: Rapid pressure drops may cause bumping.

  • Thermal Ramping: Apply heat using the Kugelrohr oven. Slowly ramp the temperature to 172 °C while continuously rotating the bulb assembly to ensure even heat distribution and prevent localized superheating.

  • Collection: The pure target compound will vaporize and condense as a colorless oil in the adjacent receiving bulb.

  • Validation (Self-Validating Step): Confirm the structural integrity of the distillate using Infrared (IR) spectroscopy. A successful, non-degraded product will exhibit a sharp -OH stretch at 3420 cm⁻¹ and a distinct -C≡N stretch at 2240 cm⁻¹[1].

Workflow1 N1 Crude 3-Hydroxy-5-phenylpentanenitrile (Reaction Mixture) N2 Liquid-Liquid Extraction (EtOAc / H2O) N1->N2 N3 Drying & Concentration (Na2SO4, Rotary Evaporation) N2->N3 N4 Kugelrohr Distillation (2.5 Torr, 172 °C) N3->N4 N5 Pure Target Compound (Colorless Oil) N4->N5

Workflow for the isolation and vacuum distillation of 3-hydroxy-5-phenylpentanenitrile.
Protocol B: Enzymatic Kinetic Resolution (Lipase-Catalyzed)

For drug development, isolating the specific enantiomers of 3-hydroxy-5-phenylpentanenitrile is often required. The following protocol utilizes Pseudomonas cepacia lipase (PCL)[1].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.25 mmol of racemic 3-hydroxy-5-phenylpentanenitrile acetate in 1.25 mL of acetone.

  • Additive Integration: Add 5 mol % of thiacrown ether (1,4,8,11-tetrathiacyclotetradecane). Causality: The thiacrown ether modifies the enzyme's active site microenvironment, significantly enhancing enantioselectivity.

  • Enzymatic Hydrolysis: Add 12.5 mL of aqueous PCL solution to the mixture. Stir continuously at 35 °C.

  • Monitoring: Track the reaction via silica gel TLC (Hexane/Ethyl Acetate 2:1). The reaction is complete when the mole ratio of the generated alcohol to the remaining acetate reaches exactly 1:1.

  • Isolation: Extract the aqueous mixture with ethyl acetate. Separate the produced (R)-3-hydroxy-5-phenylpentanenitrile (alcohol, R_f = 0.29) from the unreacted (S)-acetate via flash column chromatography[1].

Workflow2 Substrate Racemic Acetate (±)-1 Catalyst PCL Enzyme + Thiacrown Ether Substrate->Catalyst Product1 (R)-Alcohol (Target) Catalyst->Product1 Hydrolysis Product2 (S)-Acetate (Unreacted) Catalyst->Product2 Retained

Enzymatic kinetic resolution of racemic 3-hydroxyalkanenitriles using PCL.

References

  • Thiacrown Ether Technology in Lipase-Catalyzed Reaction: Scope and Limitation for Preparing Optically Active 3-Hydroxyalkanenitriles and Application to Insect Pheromone Synthesis Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

An In-depth Technical Guide to 3-Hydroxy-5-phenylpentanenitrile and its Congeners: Synthesis, Properties, and Therapeutic Potential

For the discerning researcher, scientist, and drug development professional, the exploration of novel chemical scaffolds is the cornerstone of innovation. This guide provides a comprehensive technical overview of 3-Hydro...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher, scientist, and drug development professional, the exploration of novel chemical scaffolds is the cornerstone of innovation. This guide provides a comprehensive technical overview of 3-Hydroxy-5-phenylpentanenitrile, a molecule of significant interest at the intersection of phenylpropanoids and hydroxynitriles. While direct literature on this specific compound is sparse, this document synthesizes information from closely related analogues and established chemical principles to provide a robust framework for its synthesis, characterization, and potential biological applications. We will delve into the causality behind experimental choices, ensuring that the presented protocols are not merely instructional but also educational.

Introduction: The Scientific Appeal of the 3-Hydroxy-5-phenylpentanenitrile Scaffold

3-Hydroxy-5-phenylpentanenitrile belongs to the broader class of γ-hydroxynitriles and phenylpropanoids. Phenylpropanoids are a diverse family of natural products known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The nitrile functional group is a versatile synthetic handle and a key pharmacophore in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other polar interactions, as well as its metabolic stability.[1][2] The combination of the hydroxyl and nitrile functionalities with a phenylalkyl backbone in 3-Hydroxy-5-phenylpentanenitrile presents a compelling scaffold for the development of novel therapeutic agents.

This guide will provide a plausible synthetic route to 3-Hydroxy-5-phenylpentanenitrile, detail its expected physicochemical and spectroscopic properties based on related compounds, explore its chemical reactivity, and discuss its potential biological activities and structure-activity relationships in the context of current drug discovery.

Synthesis and Methodologies

Proposed Asymmetric Synthesis of (3S)-3-Hydroxy-5-phenylpentanoic Acid

The synthesis of the chiral carboxylic acid precursor is a critical first step. The method reported by Lee et al. (2025) provides an excellent and well-documented protocol that utilizes an Evans aldol reaction to establish the desired stereochemistry with high enantiomeric excess.[3][4]

Experimental Protocol:

  • Preparation of the N-acyl oxazolidinone:

    • To a solution of (R)-4-benzyl-2-oxazolidinone in an appropriate aprotic solvent (e.g., THF), add a suitable base (e.g., n-butyllithium) at low temperature (-78 °C) to form the lithium enolate.

    • React the enolate with 3-phenylpropanoyl chloride to yield the N-acyl oxazolidinone.

  • Diastereoselective Aldol Reaction:

    • The N-acyl oxazolidinone is then treated with a Lewis acid (e.g., TiCl₄) and a hindered base (e.g., diisopropylethylamine) at -78 °C.

    • 3-Phenylpropanal is added to the reaction mixture, which proceeds via a titanium enolate to afford the aldol adduct with high diastereoselectivity.[3]

    • The two diastereomers can be separated by silica gel column chromatography.

  • Cleavage of the Chiral Auxiliary:

    • The desired diastereomer is treated with a solution of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture at 0 °C.[3][4]

    • This step cleaves the oxazolidinone auxiliary, which can be recovered, and yields (3S)-3-Hydroxy-5-phenylpentanoic acid with high enantiomeric purity.[3]

Proposed Conversion of Carboxylic Acid to Nitrile

With the chiral carboxylic acid in hand, the next step is the conversion of the carboxylic acid moiety to a nitrile. A common and reliable method for this transformation is the dehydration of the corresponding primary amide.[5][6]

Experimental Protocol:

  • Amide Formation:

    • Activate the carboxylic acid ((3S)-3-Hydroxy-5-phenylpentanoic acid) with a coupling agent such as thionyl chloride (SOCl₂) or a carbodiimide (e.g., EDC) to form an activated intermediate (an acyl chloride or an activated ester).

    • React this intermediate with an excess of ammonia (aqueous or gaseous) to form the primary amide, (3S)-3-Hydroxy-5-phenylpentanamide.

  • Dehydration to the Nitrile:

    • The primary amide is then subjected to dehydration. A variety of dehydrating agents can be employed, such as phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or trifluoroacetic anhydride.[5]

    • Heating the amide with the dehydrating agent, typically under reflux, will yield the target molecule, (3S)-3-Hydroxy-5-phenylpentanenitrile. The product can then be purified by distillation or column chromatography.

Synthesis of 3-Hydroxy-5-phenylpentanenitrile cluster_0 Part 1: Asymmetric Synthesis of Carboxylic Acid cluster_1 Part 2: Conversion to Nitrile Oxazolidinone Oxazolidinone N_acyl_oxazolidinone N_acyl_oxazolidinone Oxazolidinone->N_acyl_oxazolidinone 3-phenylpropanoyl chloride Aldol_Adduct Aldol_Adduct N_acyl_oxazolidinone->Aldol_Adduct TiCl4, DIPEA, 3-phenylpropanal Carboxylic_Acid (3S)-3-Hydroxy-5- phenylpentanoic acid Aldol_Adduct->Carboxylic_Acid LiOH, H2O2 Amide Amide Carboxylic_Acid->Amide 1. SOCl2 2. NH3 Target_Nitrile (3S)-3-Hydroxy-5- phenylpentanenitrile Amide->Target_Nitrile P4O10, heat

Caption: Proposed synthetic workflow for (3S)-3-Hydroxy-5-phenylpentanenitrile.

Physicochemical and Spectroscopic Properties

While experimental data for 3-Hydroxy-5-phenylpentanenitrile is not available, we can predict its properties and spectroscopic signature based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of 3-Hydroxy-5-phenylpentanenitrile and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Notes
3-Hydroxy-5-phenylpentanenitrile C₁₁H₁₃NO175.23Target Compound (Predicted)
3-Hydroxy-3-phenylpropanenitrileC₉H₉NO147.17Known Analog[7]
3-Methyl-5-phenylpentanenitrileC₁₂H₁₅N173.25Known Analog[2]
5-(3-Hydroxy-phenyl)-pentanenitrileC₁₁H₁₃NO175.23Known Isomer[8]
3-HydroxypentanenitrileC₅H₉NO99.13Aliphatic Analog[9]
Spectroscopic Characterization

The structural confirmation of synthesized 3-Hydroxy-5-phenylpentanenitrile would rely on a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group (typically in the 7.1-7.4 ppm range), a multiplet for the proton on the carbon bearing the hydroxyl group (around 3.8-4.2 ppm), and multiplets for the various methylene groups in the pentanenitrile chain. The exact chemical shifts and coupling patterns would be crucial for confirming the structure.

  • ¹³C NMR Spectroscopy: The carbon NMR would show a signal for the nitrile carbon (around 118-122 ppm), signals for the aromatic carbons, a signal for the carbon attached to the hydroxyl group (in the 60-70 ppm range), and signals for the aliphatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will be highly informative, with characteristic absorption bands confirming the presence of the key functional groups.

Table 2: Predicted IR Absorption Bands for 3-Hydroxy-5-phenylpentanenitrile

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
O-H (alcohol)3550 - 3200Strong, Broad
C-H (aromatic)~3030Variable
C-H (aliphatic)2950 - 2850Medium to Strong
C≡N (nitrile)2260 - 2220Medium, Sharp
C=C (aromatic)1600 - 1450Medium
  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 175.23). Fragmentation patterns would likely include the loss of water from the molecular ion and cleavage at the benzylic position, leading to a prominent peak at m/z 91 (the tropylium ion).[10]

Chemical Reactivity and Derivatization Potential

The bifunctional nature of 3-Hydroxy-5-phenylpentanenitrile makes it an attractive building block for further chemical modifications.

  • Reactions of the Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (3S)-3-Hydroxy-5-phenylpentanoic acid.[6] It can also be reduced to the corresponding primary amine, 3-hydroxy-5-phenylpentan-1-amine, using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Reactions of the Hydroxyl Group: The secondary alcohol can undergo esterification with acyl chlorides or carboxylic anhydrides, or etherification under appropriate conditions. It can also be oxidized to the corresponding ketone, 3-oxo-5-phenylpentanenitrile.

Reactivity_of_3-Hydroxy-5-phenylpentanenitrile Core 3-Hydroxy-5-phenylpentanenitrile Carboxylic_Acid 3-Hydroxy-5-phenyl- pentanoic acid Core->Carboxylic_Acid H3O+, heat (Hydrolysis) Amine 3-Hydroxy-5-phenyl- pentan-1-amine Core->Amine 1. LiAlH4 2. H2O (Reduction) Ketone 3-Oxo-5-phenyl- pentanenitrile Core->Ketone PCC (Oxidation) Ester Ester Derivative Core->Ester RCOCl (Esterification)

Caption: Potential chemical transformations of 3-Hydroxy-5-phenylpentanenitrile.

Biological Activity and Therapeutic Potential: An Extrapolative Analysis

While no specific biological activities have been reported for 3-Hydroxy-5-phenylpentanenitrile, its structural components suggest several avenues for investigation.

  • Phenylpropanoid-like Activity: As a phenylpropanoid derivative, it may possess antioxidant and anti-inflammatory properties.[11] Many compounds with this structural motif have shown beneficial effects in models of chronic diseases.

  • Nitrile-containing Pharmacophore: The nitrile group is present in a wide range of pharmaceuticals and can act as a key binding element or a bioisostere for other functional groups.[1][2] Its incorporation can enhance binding affinity and improve pharmacokinetic profiles.

  • Potential as a Soluble Epoxide Hydrolase (sEH) Inhibitor: Some studies have shown that replacing the adamantyl group in urea-based sEH inhibitors with a substituted phenyl group can improve the pharmacokinetic profile and anti-inflammatory effects.[12][13] The phenylalkyl structure of 3-Hydroxy-5-phenylpentanenitrile could be a starting point for designing novel sEH inhibitors.

It is important to note that a study on the genotoxicity of related nitrile fragrance ingredients, including 3-methyl-5-phenylpentanenitrile, found that while some showed positive results in vitro, they were negative in in vivo assays.[14] This highlights the importance of comprehensive toxicological evaluation for any new chemical entity.

Structure-Activity Relationships (SAR): A Forward Look

In the absence of experimental data, a prospective SAR analysis can guide the design of future studies. The core structure of 3-Hydroxy-5-phenylpentanenitrile offers several points for modification to explore and optimize potential biological activity.

SAR_of_3-Hydroxy-5-phenylpentanenitrile Core Core Scaffold Phenyl_Ring Phenyl Ring (Substitution patterns, heterocycles) Core->Phenyl_Ring Hydroxyl_Group Hydroxyl Group (Esterification, etherification, inversion of stereochemistry) Core->Hydroxyl_Group Alkyl_Chain Alkyl Chain (Length, branching, unsaturation) Core->Alkyl_Chain Nitrile_Group Nitrile Group (Replacement with other polar groups, e.g., tetrazole) Core->Nitrile_Group

Caption: Potential sites for modification to explore the SAR of 3-Hydroxy-5-phenylpentanenitrile.

  • Phenyl Ring: Substitution on the phenyl ring with electron-donating or electron-withdrawing groups could modulate the electronic properties and lipophilicity of the molecule, potentially influencing target binding and pharmacokinetics.

  • Hydroxyl Group: The stereochemistry of the hydroxyl group is likely to be critical for biological activity. Synthesis of the opposite enantiomer would be a key step in any SAR study. Derivatization of the hydroxyl group to esters or ethers could also be explored.

  • Alkyl Chain: The length and flexibility of the pentanenitrile chain could be varied to optimize the positioning of the phenyl and nitrile groups within a target's binding site.

Conclusion and Future Directions

3-Hydroxy-5-phenylpentanenitrile represents a promising, yet underexplored, chemical entity. This guide has provided a comprehensive, albeit partially predictive, overview of its synthesis, properties, and potential. Based on the robust synthesis of its carboxylic acid analogue, a clear and viable route to the target molecule has been proposed. The true potential of this compound and its derivatives, however, can only be unlocked through dedicated experimental investigation.

Future work should focus on:

  • Execution and Optimization of the Proposed Synthesis: The conversion of (3S)-3-Hydroxy-5-phenylpentanoic acid to the nitrile needs to be experimentally validated and optimized.

  • Full Spectroscopic and Physicochemical Characterization: The synthesized compound must be thoroughly characterized to confirm its structure and purity.

  • Broad Biological Screening: 3-Hydroxy-5-phenylpentanenitrile should be screened against a wide range of biological targets, particularly those relevant to inflammation, oxidative stress, and cancer, given its phenylpropanoid heritage.

  • Systematic SAR Studies: Should initial screening reveal promising activity, a systematic medicinal chemistry program based on the SAR hypotheses outlined in this guide should be initiated.

This technical guide serves as a foundational document to catalyze further research into this intriguing class of molecules, with the ultimate goal of translating fundamental chemical knowledge into tangible therapeutic advancements.

Sources

Protocols & Analytical Methods

Method

Comprehensive Analysis of 3-Hydroxy-5-phenylpentanenitrile: Advanced HPLC and GC Methodologies for Purity and Chiral Separation

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 3-Hydroxy-5-phenylpentanenitrile is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds and fin...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-5-phenylpentanenitrile is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its stereochemistry and purity are critical quality attributes that directly impact the efficacy and safety of the final products. This application note presents detailed, validated protocols for the comprehensive analysis of 3-Hydroxy-5-phenylpentanenitrile using both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We provide a dual HPLC approach: a robust reversed-phase (RP-HPLC) method for accurate purity determination and a specialized chiral chromatography method for the successful separation of its enantiomers. Furthermore, a GC-MS method is detailed, including a necessary derivatization step to ensure thermal stability and optimal chromatographic performance. The rationale behind key experimental choices is discussed, providing a framework for method development, optimization, and validation in a research or quality control setting.

Introduction: The Analytical Imperative for a Key Chiral Intermediate

The nitrile functional group is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals due to its unique electronic properties and metabolic stability.[1][2] 3-Hydroxy-5-phenylpentanenitrile serves as a precursor in complex syntheses where control over stereochemistry is paramount. The hydroxyl group at the C3 position creates a chiral center, meaning the molecule exists as two non-superimposable mirror images, or enantiomers. It is well-established that enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[3] Consequently, regulatory bodies increasingly require chiral drugs to be developed as single, therapeutically active isomers.

This necessity places a significant demand on analytical chemistry to provide reliable methods for both quantifying the chemical purity and determining the enantiomeric excess (e.e.) of intermediates like 3-Hydroxy-5-phenylpentanenitrile. This guide provides the foundational methods to achieve these critical analytical objectives.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is the premier technique for the analysis of non-volatile or thermally labile compounds, making it ideally suited for 3-Hydroxy-5-phenylpentanenitrile. We present two distinct HPLC methods: one for achiral purity analysis and one for chiral separation.

Rationale for Method Selection

The presence of a phenyl group in the analyte provides a strong chromophore, making UV detection highly effective.[4] For purity analysis, a reversed-phase C18 column is the industry standard, offering robust separation based on hydrophobicity. For chiral analysis, the hydroxyl and nitrile groups offer potential sites for stereospecific interactions (e.g., hydrogen bonding, dipole-dipole interactions) with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as amylose or cellulose derivatives, are exceptionally versatile and have demonstrated broad success in separating a wide variety of racemic compounds.[5]

Method 1: Achiral Purity Analysis by RP-HPLC

This method is designed to separate the main compound from potential impurities generated during synthesis or degradation.

  • Sample Preparation: Accurately weigh approximately 10 mg of 3-Hydroxy-5-phenylpentanenitrile and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Instrument Setup: Configure the HPLC system according to the parameters in Table 1.

  • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject 10 µL of the prepared sample.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method (Area of Main Peak / Total Area of All Peaks) x 100.

ParameterCondition
HPLC System Agilent 1200 Series or equivalent with UV/PDA Detector
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)[6]
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Causality Behind Choices:

  • C18 Column: The non-polar C18 stationary phase interacts with the hydrophobic phenyl group of the analyte, providing good retention and separation from more polar or less retained impurities.

  • Acetonitrile/Water: This is a common, effective mobile phase for reversed-phase chromatography, offering good solvency and low viscosity.

  • 0.1% Formic Acid: The addition of a weak acid improves peak shape by ensuring the hydroxyl group is protonated, preventing interaction with residual silanols on the silica backbone.[7]

Method 2: Chiral Separation for Enantiomeric Excess (e.e.)

This method is crucial for determining the stereochemical purity of the synthesized compound.

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic or enantiomerically-enriched sample in the mobile phase.

  • Instrument Setup: Configure the HPLC system according to the parameters in Table 2.

  • Equilibration: Equilibrate the chiral column at a stable temperature and flow rate. Chiral separations can be sensitive to temperature fluctuations.

  • Analysis: Inject 5-10 µL of the sample.

  • Data Processing: Identify and integrate the two enantiomer peaks. Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] x 100, where Area1 is the peak area of the major enantiomer.

ParameterCondition
HPLC System HPLC with UV/PDA Detector
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel)[5]
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes

Causality Behind Choices:

  • Chiralpak AD-H: This amylose-based CSP creates a chiral environment. Separation is achieved through a combination of hydrogen bonding (with the analyte's hydroxyl group), π-π interactions (between the CSP's phenyl groups and the analyte's phenyl group), and steric hindrance within the chiral grooves of the polysaccharide structure.[5][8]

  • Normal Phase (Hexane/IPA): Normal phase eluents are typically required for polysaccharide-based CSPs to facilitate the specific interactions needed for chiral recognition. Isopropanol acts as the polar modifier to control retention time.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep Dissolve Sample in Appropriate Solvent inj Inject Sample prep->inj 1 mg/mL solution col Chromatographic Separation inj->col det UV Detection (254 nm) col->det data Integrate Peaks det->data achiral Purity Calculation (Area %) data->achiral For RP-HPLC chiral Enantiomeric Excess (e.e. %) Calculation data->chiral For Chiral HPLC

Caption: Workflow for HPLC purity and chiral analysis.

Gas Chromatography (GC) Method

GC offers high resolution and, when coupled with a mass spectrometer (MS), provides definitive structural information. However, the polar hydroxyl group in 3-Hydroxy-5-phenylpentanenitrile makes it non-ideal for direct GC analysis, as it can lead to poor peak shape and thermal degradation. Derivatization is a mandatory prerequisite.

Rationale for Derivatization

Derivatization converts polar functional groups into less polar, more volatile, and more thermally stable derivatives. Silylation, the replacement of the active hydrogen in the -OH group with a trimethylsilyl (TMS) group, is a common and highly effective strategy. This process significantly reduces peak tailing and improves chromatographic efficiency.

  • Preparation: In a clean, dry 2 mL GC vial, add approximately 1 mg of the 3-Hydroxy-5-phenylpentanenitrile sample.

  • Solvent Addition: Add 500 µL of a suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile).

  • Reagent Addition: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature before injection into the GC system.

GC-MS/FID Analysis

This method is suitable for identifying the derivatized analyte and quantifying its purity relative to other volatile impurities.

ParameterCondition
GC System Agilent 8890 GC with 7000E MS or equivalent FID
Column ZB-5MSPLUS (5% Phenyl-Arylene), 30 m x 0.25 mm, 0.25 µm[9]
Carrier Gas Helium, Constant Flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Initial 100 °C, hold 1 min. Ramp at 15 °C/min to 280 °C, hold 5 min.
Transfer Line Temp 280 °C
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range 50 - 450 m/z

Causality Behind Choices:

  • ZB-5MSPLUS Column: This low-polarity 5% phenyl phase is a robust, general-purpose column suitable for a wide range of compounds, including the silylated derivative.[9]

  • Temperature Program: A temperature ramp is essential to ensure the derivatized analyte, which has a higher boiling point than the underivatized form, elutes as a sharp, symmetrical peak.

  • GC-MS: Mass spectrometry provides definitive identification by comparing the fragmentation pattern of the eluted peak to known libraries or by interpreting the fragmentation, confirming the success of the derivatization and the identity of the analyte.[10]

GC Analysis Workflow

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-MS System cluster_analysis Data Analysis sample Place Sample in GC Vial derivatize Add Solvent & BSTFA; Heat at 60°C sample->derivatize Silylation inj Inject Derivatized Sample derivatize->inj TMS-derivative col Chromatographic Separation inj->col det Mass Spectrometry Detection col->det data Identify Peaks via Mass Spectrum det->data purity Purity Calculation (Area %) data->purity

Caption: Workflow for GC-MS analysis including derivatization.

Conclusion

The analytical control of 3-Hydroxy-5-phenylpentanenitrile is effectively achieved through the strategic application of HPLC and GC techniques. RP-HPLC provides a reliable and straightforward method for routine purity assessment. For the critical determination of stereochemical integrity, chiral HPLC with a polysaccharide-based stationary phase is the method of choice. While direct GC analysis is challenging due to the analyte's polarity, a robust GC-MS method can be successfully implemented following a simple silylation derivatization step, offering high-resolution separation and definitive structural confirmation. The selection between these methods will depend on the specific analytical goal, whether it is routine quality control, process monitoring, or final product characterization.

References

  • Vertex AI Search. (n.d.). Chiral Drug Separation.
  • Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. Organic & Biomolecular Chemistry.
  • ACS Publications. (2024). Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. Analytical Chemistry.
  • Zaggout, F. R. (n.d.). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry.
  • SIELC Technologies. (n.d.). Separation of 3-Hydroxy-2-nitrosulphanilic acid on Newcrom R1 HPLC column.
  • Biological and Molecular Chemistry. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction.
  • BenchChem. (2025). Purity Analysis of 3-Hydroxy-3-methylcyclobutanecarbonitrile: A Comparative Guide to HPLC and Alternative Methods.
  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION.
  • Phenomenex. (n.d.). Development of a New Analytical Method for Determining Pesticide Residues by Gas Chromatography-High Resolution Mass Spectrometry using the Zebron™ ZB-5MSPLUS™ Column.
  • Google Patents. (n.d.). Processes for the synthesis of 3-hydroxyglutaronitrile.
  • Fleming, F. F., et al. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC.

Sources

Application

Application Note: Synthesis of 3-Amino-5-phenylpentanoic Acid from 3-Hydroxy-5-phenylpentanenitrile

Strategic Overview & Rationale The synthesis of β-amino acids is a cornerstone of modern peptidomimetic drug design. Derivatives such as Boc-(S)-3-amino-5-phenylpentanoic acid are heavily utilized in pharmaceutical resea...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Rationale

The synthesis of β-amino acids is a cornerstone of modern peptidomimetic drug design. Derivatives such as Boc-(S)-3-amino-5-phenylpentanoic acid are heavily utilized in pharmaceutical research to synthesize bioactive peptides with enhanced proteolytic stability and solubility[1],[2].

Converting 3-hydroxy-5-phenylpentanenitrile[3] into 3-amino-5-phenylpentanoic acid requires a highly controlled, four-step synthetic sequence: O-Activation (Mesylation) Nucleophilic Substitution (Azidation) Nitrile Hydrolysis Azide Reduction .

As a self-validating system, this protocol is designed not just to yield the product, but to provide the bench scientist with clear, mechanistic checkpoints. Every reagent choice and operational sequence has been optimized to prevent common pitfalls such as stereochemical racemization or retro-Michael degradation.

Visualizing the Synthetic Pathway

SyntheticWorkflow A 3-Hydroxy-5-phenylpentanenitrile (Starting Material) B 3-Mesyloxy-5-phenylpentanenitrile (Activated Intermediate) A->B Step 1: MsCl, Et3N, DCM (0 °C to RT) C 3-Azido-5-phenylpentanenitrile (Nitrogen Inserted) B->C Step 2: NaN3, DMF (65 °C, SN2 Inversion) D 3-Azido-5-phenylpentanoic acid (Carboxylated Intermediate) C->D Step 3: 6M HCl (aq) (Reflux, 12 h) E 3-Amino-5-phenylpentanoic acid (Final Target) D->E Step 4: H2, 10% Pd/C (MeOH, RT)

Figure 1: Four-step synthetic workflow from 3-hydroxy-5-phenylpentanenitrile to the target acid.

Logical Causality: The Hydrolysis Dilemma

A critical point of failure in β-amino acid synthesis is the sequencing of the final two steps. Novice chemists often reduce the azide to an amine before hydrolyzing the nitrile. This is a fatal strategic error.

The Causality: Free β-amino nitriles are highly unstable under the harsh refluxing conditions required for nitrile hydrolysis. They rapidly undergo retro-Michael elimination (expelling ammonia) to form an α,β-unsaturated nitrile byproduct. By hydrolyzing the nitrile while the nitrogen is masked as an inert azide, we bypass this degradation pathway entirely.

HydrolysisLogic Start 3-Azido-5-phenylpentanenitrile PathA Route A: Reduce Azide First Start->PathA H2, Pd/C PathB Route B: Hydrolyze Nitrile First Start->PathB 6M HCl, Δ OutA Free β-amino nitrile (Prone to retro-Michael elimination) PathA->OutA OutB 3-Azido-5-phenylpentanoic acid (Stable to isolation) PathB->OutB Final 3-Amino-5-phenylpentanoic acid OutA->Final Acid Hydrolysis (Degradation) OutB->Final H2, Pd/C (High Yield, Clean)

Figure 2: Logical decision tree validating the sequence of nitrile hydrolysis prior to reduction.

Self-Validating Experimental Protocols

Step 1: O-Activation via Mesylation

Objective: Convert the poor hydroxyl leaving group into a highly reactive methanesulfonate ester.

  • Causality: Methanesulfonyl chloride (MsCl) is chosen over p-toluenesulfonyl chloride (TsCl) due to superior atom economy and the ease of washing away water-soluble mesylate salts during the workup.

  • Procedure:

    • Dissolve 3-hydroxy-5-phenylpentanenitrile (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add triethylamine (Et 3​ N, 1.5 eq) and cool the flask to 0 °C under N 2​ .

    • Add MsCl (1.2 eq) dropwise to control the exothermic reaction. Stir for 2 hours, allowing the mixture to warm to room temperature.

    • Quench with saturated NaHCO 3​ , extract with DCM, wash with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

  • Self-Validation: 1 H NMR will reveal a sharp, diagnostic 3-proton singlet near 3.0 ppm, confirming the successful installation of the -OMs group.

Step 2: Nucleophilic Azidation

Objective: Install the nitrogen functionality via an S N​ 2 displacement.

  • Causality: Sodium azide (NaN 3​ ) ensures a clean inversion of stereochemistry. If your target is the biologically relevant (S)-enantiomer[4], you must start with the (R)-enantiomer of the alcohol[3]. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to strip the sodium cation and leave a highly nucleophilic, "naked" azide ion.

  • Safety Imperative: Never use DCM during the workup of this step. NaN 3​ reacts with DCM to form highly explosive diazidomethane.

  • Procedure:

    • Dissolve the crude mesylate (1.0 eq) in anhydrous DMF.

    • Add NaN 3​ (2.0 eq) and heat to 65 °C for 12 hours.

    • Cool to room temperature. Dilute heavily with ethyl acetate (EtOAc) and wash with water (5 × ) to completely remove the DMF. Dry and concentrate.

  • Self-Validation: Run an IR spectrum of the crude oil. A massive, unmistakable peak at 2100 cm −1 (asymmetric N 3​ stretch) guarantees the substitution was successful.

Step 3: Acidic Nitrile Hydrolysis

Objective: Convert the terminal nitrile to a carboxylic acid.

  • Causality: Acidic hydrolysis (6M HCl) is deliberately selected over basic hydrolysis (NaOH) to preclude the risk of base-catalyzed β-elimination of the azide group, which would irreversibly yield an α,β-unsaturated byproduct.

  • Procedure:

    • Suspend the azido-nitrile in 6M aqueous HCl.

    • Heat to reflux (100 °C) for 12 hours.

    • Cool to room temperature, extract with EtOAc, wash with brine, dry, and concentrate to yield 3-azido-5-phenylpentanoic acid.

  • Self-Validation: IR spectroscopy will show the complete disappearance of the sharp nitrile stretch ( 2240 cm −1 ) and the emergence of a strong carbonyl stretch ( 1710 cm −1 ) alongside a broad -OH band.

Step 4: Catalytic Hydrogenation

Objective: Reduce the azide to a primary amine to yield the final zwitterionic amino acid.

  • Causality: Palladium on carbon (Pd/C) with hydrogen gas is the cleanest reduction method, evolving only N 2​ gas as a byproduct. Methanol is chosen as the solvent to keep the highly polar, zwitterionic product partially solvated.

  • Procedure:

    • Dissolve the azido-acid in methanol. Add 10% Pd/C (0.1 eq w/w).

    • Purge the flask with N 2​ , then introduce H 2​ via a balloon. Stir vigorously at room temperature for 4 hours.

    • Field Insight: The zwitterionic product may precipitate. If the slurry becomes thick, add a small volume of water to dissolve the product before filtering through a pad of Celite to remove the Pd/C.

    • Concentrate the filtrate to yield pure 3-amino-5-phenylpentanoic acid.

  • Self-Validation: A positive (purple) Ninhydrin stain on TLC confirms the presence of the primary amine. Mass spectrometry will show the expected [M+H] + ion at m/z 194.1[5].

Quantitative Data & Analytical Benchmarks

The following table summarizes the expected operational parameters and analytical benchmarks to ensure quality control at each stage of the workflow.

StepTransformationReagents & ConditionsTimeTemp (°C)Expected YieldKey Analytical Benchmark
1 Mesylation MsCl, Et 3​ N, DCM2 h0 2092–95% 1 H NMR: 3.0 ppm (s, 3H, -OMs)
2 Azidation NaN 3​ , DMF12 h6585–88%IR: 2100 cm −1 (strong N 3​ stretch)
3 Hydrolysis 6M HCl (aq)12 h100 (Reflux)75–80%IR: Loss of CN ( 2240 cm −1 ); C=O appears ( 1710 cm −1 )
4 Reduction H 2​ balloon, 10% Pd/C, MeOH4 h2090–95%MS:[M+H] + 194.1[5]; Ninhydrin: Positive

References

  • PubChemLite. "3-amino-5-phenylpentanoic acid (C11H15NO2)". Available at: [Link]

  • Itoh, T., et al. "Thiacrown Ether Technology in Lipase-Catalyzed Reaction: Scope and Limitation for Preparing Optically Active 3-Hydroxyalkanenitriles". The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Hydrolysis of 3-Hydroxy-5-phenylpentanenitrile to its Corresponding Carboxylic Acid

Introduction The conversion of nitriles to carboxylic acids is a fundamental and highly valuable transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. This application...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The conversion of nitriles to carboxylic acids is a fundamental and highly valuable transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the hydrolysis of 3-hydroxy-5-phenylpentanenitrile to 3-hydroxy-5-phenylpentanoic acid. This specific conversion is of interest as the resulting β-hydroxy carboxylic acid motif is a common structural feature in many biologically active molecules and natural products. The presence of the hydroxyl group introduces specific challenges and considerations that will be addressed in the protocols provided.

This document offers a comprehensive overview of both acid- and base-catalyzed hydrolysis methods, delving into the underlying reaction mechanisms and providing detailed, step-by-step experimental protocols. Furthermore, it includes a comparative analysis of these methods, troubleshooting guidance, and visual aids to ensure a thorough understanding of the process.

Mechanistic Insights: The Chemistry of Nitrile Hydrolysis

The hydrolysis of a nitrile to a carboxylic acid proceeds in two main stages: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.[1][2][3] This process can be effectively catalyzed by either acid or base, with each pathway possessing distinct mechanistic features.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen.[4][5][6] This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[4][5][7] A series of proton transfers and tautomerization steps then lead to the formation of an amide intermediate.[1][5] This amide is subsequently hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium salt.[8][9] The final step, the protonation of the liberated ammonia, is a key driving force for the reaction's completion.[8]

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium or potassium hydroxide, the reaction commences with the direct nucleophilic attack of the hydroxide ion on the electrophilic nitrile carbon.[4][10] This forms an imine anion intermediate which is then protonated by water to give a hydroxy imine.[10] Tautomerization of the hydroxy imine yields the amide.[4][10] The amide then undergoes further base-catalyzed hydrolysis, involving nucleophilic addition of hydroxide to the carbonyl carbon, to form a carboxylate salt.[10] To obtain the final carboxylic acid product, a separate acidification step is required.[2][10]

The Influence of the β-Hydroxyl Group

The presence of a hydroxyl group in the β-position relative to the nitrile can potentially lead to side reactions, such as elimination to form an α,β-unsaturated nitrile, particularly under harsh reaction conditions. Therefore, careful control of temperature and reaction time is crucial to favor the desired hydrolysis pathway.

Visualizing the Reaction Pathways

To better illustrate the mechanistic steps involved in both acidic and basic hydrolysis of 3-hydroxy-5-phenylpentanenitrile, the following diagrams are provided.

Acidic_Hydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation & Tautomerization cluster_step4 Step 4: Amide Hydrolysis A 3-Hydroxy-5-phenyl- pentanenitrile B Protonated Nitrile A->B + H+ A->B H_plus H+ C Oxonium Ion Intermediate B->C + H₂O B->C H2O H₂O D Amide Intermediate C->D - H+ C->D E 3-Hydroxy-5-phenyl- pentanoic Acid D->E + H₂O, H+ D->E NH4_plus NH₄⁺

Caption: Acid-Catalyzed Hydrolysis Pathway.

Basic_Hydrolysis cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation & Tautomerization cluster_step3 Step 3: Amide Hydrolysis cluster_step4 Step 4: Acidification A 3-Hydroxy-5-phenyl- pentanenitrile B Imine Anion A->B + OH⁻ A->B OH_minus OH⁻ C Amide Intermediate B->C + H₂O B->C H2O H₂O D Carboxylate Salt C->D + OH⁻ C->D NH3 NH₃ E 3-Hydroxy-5-phenyl- pentanoic Acid D->E + H₃O⁺ D->E H3O_plus H₃O⁺

Caption: Base-Catalyzed Hydrolysis Pathway.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the hydrolysis of 3-hydroxy-5-phenylpentanenitrile. It is crucial to perform these reactions in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is a robust method for converting the nitrile to its corresponding carboxylic acid using a strong mineral acid.

Materials:

  • 3-Hydroxy-5-phenylpentanenitrile

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Deionized Water

  • Diethyl Ether or Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxy-5-phenylpentanenitrile in an appropriate volume of aqueous acid (e.g., 6M HCl or 25% v/v H₂SO₄).

  • Heating: Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath.[3] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Extraction: Transfer the cooled reaction mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent such as diethyl ether or dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-hydroxy-5-phenylpentanoic acid.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Base-Catalyzed Hydrolysis

This protocol is an effective alternative, particularly for substrates that may be sensitive to strongly acidic conditions.

Materials:

  • 3-Hydroxy-5-phenylpentanenitrile

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Deionized Water

  • Hydrochloric Acid (HCl, for acidification)

  • Diethyl Ether or Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxy-5-phenylpentanenitrile in an aqueous solution of NaOH or KOH (e.g., 10-20% w/v).[11][12]

  • Heating: Attach a reflux condenser and heat the mixture to reflux.[11] Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cooling and Acidification: After the reaction is complete, cool the mixture in an ice bath. Carefully acidify the solution to a pH of approximately 2 with concentrated or 6M HCl.[12] The carboxylic acid product should precipitate out of the solution if it is a solid, or it can be extracted.

  • Extraction: Extract the acidified aqueous layer with an organic solvent like diethyl ether or dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 3-hydroxy-5-phenylpentanoic acid.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Visualizing the Experimental Workflow

The general workflow for the hydrolysis of 3-hydroxy-5-phenylpentanenitrile is outlined in the diagram below.

Experimental_Workflow A Reaction Setup: Nitrile + Acid/Base Solution B Heating under Reflux A->B C Reaction Monitoring (TLC/HPLC) B->C C->B Incomplete Reaction D Work-up: Cooling & Neutralization/Acidification C->D Complete Reaction E Extraction with Organic Solvent D->E F Washing & Drying of Organic Layer E->F G Solvent Removal (Rotary Evaporation) F->G H Purification (Recrystallization/Chromatography) G->H I Final Product: 3-Hydroxy-5-phenylpentanoic Acid H->I

Caption: General Experimental Workflow.

Comparative Data and Considerations

The choice between acid- and base-catalyzed hydrolysis depends on several factors, including the stability of the starting material and product to the reaction conditions, the presence of other functional groups, and the desired scale of the reaction.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagents Strong mineral acids (e.g., H₂SO₄, HCl)Strong bases (e.g., NaOH, KOH)
Intermediate Protonated nitrile and amideImine anion and amide
Final Product (before work-up) Carboxylic acid and ammonium saltCarboxylate salt and ammonia
Work-up ExtractionAcidification followed by extraction
Potential Side Reactions Dehydration (elimination of -OH group)Racemization at adjacent stereocenters
Substrate Compatibility Not suitable for acid-sensitive functional groupsNot suitable for base-sensitive functional groups

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase reaction time and/or temperature. Ensure efficient stirring.
Low concentration of acid or base.Increase the concentration of the acid or base catalyst.
Low Yield Product loss during work-up and extraction.Perform extractions with larger volumes or more repetitions of the organic solvent. Ensure complete precipitation during acidification in the basic method.
Formation of side products (e.g., elimination).Use milder reaction conditions (lower temperature, shorter reaction time).
Formation of Amide as Main Product Incomplete hydrolysis of the amide intermediate.Prolong the reaction time or increase the temperature.[8]
Product is an Oil and Difficult to Purify Presence of impurities.Attempt purification by column chromatography. Consider converting the carboxylic acid to a crystalline salt for purification.

Conclusion

The hydrolysis of 3-hydroxy-5-phenylpentanenitrile to its corresponding carboxylic acid is a synthetically useful transformation that can be achieved through both acid- and base-catalyzed methods. The choice of protocol should be guided by the specific requirements of the synthesis and the stability of the substrate. By understanding the underlying mechanisms and following the detailed protocols provided in this application note, researchers can effectively and efficiently perform this conversion. Careful monitoring of the reaction and appropriate purification techniques are key to obtaining the desired product in high yield and purity. For substrates that are sensitive to harsh chemical conditions, enzymatic hydrolysis using nitrilases or nitrile hydratases can be a valuable alternative, offering milder reaction conditions and potentially high selectivity.[13][14][15][16][17]

References

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (2022, May 14). Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). (n.d.). PMC. Retrieved from [Link]

  • Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Retrieved from [Link]

  • Acidic Hydrolysis of Nitriles To Amides. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Hydrolysis of Nitriles - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]

  • (PDF) Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. (2025, February 6). ResearchGate. Retrieved from [Link]

  • The mechanism for acidic hydrolysis of a nitrile resembles the ba... | Study Prep in Pearson+. (2024, July 8). Retrieved from [Link]

  • 3-Hydroxy-3-methyl-5-phenylpentanoic Acid. (n.d.). MDPI. Retrieved from [Link]

  • Acidic Hydrolysis of Nitriles. (2022, March 14). BYJU'S. Retrieved from [Link]

  • Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. (2025, October 1). Retrieved from [Link]

  • Nitrile to Acid - Common Conditions. (n.d.). Retrieved from [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). YouTube. Retrieved from [Link]

  • The Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Nitrile-converting enzymes: industrial perspective, challenges and emerging strategies. (2025, October 1). Retrieved from [Link]

  • 21.5. Hydrolysis of nitriles | Organic Chemistry II. (n.d.). Lumen Learning. Retrieved from [Link]

  • Hydrolysis of Nitriles. (n.d.). Organic Synthesis. Retrieved from [Link]

  • 19.2 Nitriles and hydroxynitriles | CIE A-Level Chemistry. (n.d.). Retrieved from [Link]

  • Nitriles and hydroxynitriles - Chemistry (9701). (n.d.). Cambridge A-Level - Thinka. Retrieved from [Link]

  • Why is the nitrile group not hydrolyzed as well during hydrolysis of imine in Thorpe reaction? (2017, October 12). Chemistry Stack Exchange. Retrieved from [Link]

  • 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • The hydrolysis reactions of nitriles via C−N bond cleavage. (n.d.). ResearchGate. Retrieved from [Link]

  • Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. (2025, June 23). Retrieved from [Link]

  • (PDF) 3-Hydroxy-3-methyl-5-phenylpentanoic Acid. (2025, October 15). ResearchGate. Retrieved from [Link]

  • Synthesis of 3, 5-dihydroxy-3 methylpentanoic acid and the delta-lactone thereof. (n.d.). Google Patents.
  • Biocatalytic Hydrolysis of 3‐Hydroxyalkanenitriles to 3‐Hydroxyalkanoic Acids. (2025, August 9). ResearchGate. Retrieved from [Link]

  • 3-hydroxycarboxylic acid production and use in branched polymers. (n.d.). Google Patents.
  • Synthesis of Carboxylic Acids: Hydrolysis of Nitriles. (2017, March 9). YouTube. Retrieved from [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College Organic Chemistry Lab. Retrieved from [Link]

Sources

Application

Application Note: Protocol for the Large-Scale Synthesis of 3-Hydroxy-5-phenylpentanenitrile

Target Audience: Process Chemists, API Scale-Up Engineers, and Drug Development Scientists Compound: 3-Hydroxy-5-phenylpentanenitrile (CAS: 70102-88-4) Executive Summary & Mechanistic Context 3-Hydroxy-5-phenylpentanenit...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, API Scale-Up Engineers, and Drug Development Scientists Compound: 3-Hydroxy-5-phenylpentanenitrile (CAS: 70102-88-4)

Executive Summary & Mechanistic Context

3-Hydroxy-5-phenylpentanenitrile is a highly versatile β -hydroxynitrile intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). It serves as a critical chiral building block for the synthesis of (2S,4R)-4-hydroxypipecolic acid—a cyclic natural hydroxy-amino acid used in drug discovery[1]—as well as in the total synthesis of pharmacological agents like dihydrokavain derivatives and optically active insect pheromones[2].

When scaling this intermediate from the bench to pilot-plant production, process chemists must evaluate two primary synthetic routes.

Route A: Epoxide Cyanolysis (The Traditional Approach)

Historically, this compound was synthesized via the nucleophilic ring-opening of 1,2-epoxy-4-phenylbutane using sodium or potassium cyanide (NaCN/KCN) in an ethanol/water mixture[1].

  • The Causality of Risk: While this route utilizes inexpensive reagents, it requires stoichiometric amounts of highly toxic cyanide salts. The pH of the reaction must be strictly maintained above 10; any accidental acidification during the process or workup will result in the rapid evolution of lethal hydrogen cyanide (HCN) gas. Furthermore, the downstream treatment of cyanide-laced aqueous waste significantly inflates the Environmental Factor (E-Factor) and operational costs.

Route B: Lithioacetonitrile Aldol-Type Addition (The Modern Scalable Approach)

To bypass cyanide toxicity, modern cGMP facilities prefer the nucleophilic addition of lithioacetonitrile to hydrocinnamaldehyde (3-phenylpropanal)[2].

  • The Causality of Cryogenics: Acetonitrile is a weak acid (pKa ~25) and requires a strong base like n-butyllithium (n-BuLi) for quantitative deprotonation. Because the resulting lithioacetonitrile is highly reactive, it will rapidly self-condense to form 3-aminocrotononitrile at temperatures above -40 °C. Therefore, the reaction must be strictly maintained at -78 °C. This route provides superior purity profiles and eliminates the need for specialized cyanide engineering controls.

This application note provides a fully self-validating, step-by-step protocol for Route B , designed specifically for high-yield, large-scale synthesis.

Quantitative Route Comparison

To assist in process development decision-making, the operational metrics of both routes are summarized below:

Process MetricRoute A: Epoxide CyanolysisRoute B: Lithioacetonitrile Addition
Primary Reagents 1,2-Epoxy-4-phenylbutane, NaCNHydrocinnamaldehyde, Acetonitrile, n-BuLi
Operating Temperature 0 °C to 25 °C-78 °C (Cryogenic)
Toxicity / Safety Profile Extremely High (Lethal HCN gas risk)Moderate (Pyrophoric n-BuLi handling)
Scalability Limitations Requires strict cyanide engineering controlsRequires cryogenic reactor infrastructure
Typical Isolated Yield 70% – 85%85% – 95%
Downstream Processing Complex aqueous cyanide waste treatmentStandard solvent recovery (THF/EtOAc)

Experimental Protocol: Cyanide-Free Large-Scale Synthesis

This methodology is engineered as a self-validating system . It incorporates mandatory In-Process Controls (IPCs) to ensure that each mechanistic milestone is achieved before proceeding, thereby preventing catastrophic batch failures at scale.

Materials Required
  • Substrate: Hydrocinnamaldehyde (3-phenylpropanal), 1.0 equivalent.

  • Nucleophile Precursor: Anhydrous Acetonitrile, 1.2 equivalents.

  • Base: n-Butyllithium (n-BuLi, 2.5 M in hexanes), 1.1 equivalents.

  • Solvent: Anhydrous Tetrahydrofuran (THF) (Water content < 50 ppm).

  • Quench Reagent: Saturated aqueous Ammonium Chloride (NH₄Cl).

Step-by-Step Methodology

Step 1: Generation of the Lithioacetonitrile Nucleophile

  • Charge a dry, nitrogen-purged cryogenic reactor with anhydrous THF (10 volumes relative to aldehyde) and anhydrous acetonitrile (1.2 eq).

  • Cool the reactor jacket to achieve an internal temperature of -78 °C.

  • Causality Check: THF is strictly required as the solvent because it effectively solvates the lithium cation, stabilizing the highly reactive lithioacetonitrile transition state.

  • Add n-BuLi (1.1 eq) dropwise via an addition funnel. Regulate the addition rate to ensure the internal temperature does not exceed -70 °C.

  • IPC 1 (Nucleophile Validation): Withdraw a 0.5 mL aliquot and quench immediately into D₂O. Analyze the organic layer via ¹H NMR. The disappearance of the acetonitrile singlet ( δ 2.0) and the presence of a CH₂D signal validates complete deprotonation. Do not proceed until >95% deprotonation is confirmed.

Step 2: Aldol-Type Addition

  • Dilute hydrocinnamaldehyde (1.0 eq) in 2 volumes of anhydrous THF.

  • Add the aldehyde solution dropwise to the reactor over 45 minutes, maintaining the internal temperature at -78 °C.

  • Causality Check: Dropwise addition prevents localized exothermic spikes. If the temperature rises, the aldehyde will undergo base-catalyzed self-condensation (aldol condensation), generating unwanted byproducts.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • IPC 2 (Conversion Validation): Perform TLC (Hexanes/EtOAc 2:1) or rapid HPLC analysis. The hydrocinnamaldehyde spot (R_f ~0.6) must be completely consumed, replaced by the product spot (R_f ~0.29).

Step 3: Cryogenic Quench and Phase Separation

  • Quench the reaction while still at -78 °C by the rapid, one-portion addition of saturated aqueous NH₄Cl (5 volumes).

  • Causality Check: Quenching at cryogenic temperatures prevents the reversible retro-aldol reaction. NH₄Cl (pH ~5.5) is chosen specifically because it is a weak acid; using a strong acid (like HCl) would catalyze the dehydration of the β -hydroxynitrile into an α,β -unsaturated nitrile.

  • IPC 3 (Stability Validation): Allow the mixture to warm to 20 °C and check the pH of the aqueous phase. It must be between 6.0 and 8.0.

  • Separate the phases. Extract the aqueous layer twice with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Product Characterization & Purification Purify the crude oil via Kugelrohr distillation or wiped-film evaporation to yield 3-hydroxy-5-phenylpentanenitrile as a colorless to pale-yellow oil[2].

  • Boiling Point: 172 °C at 2.5 Torr.

  • ¹H NMR (200 MHz, CDCl₃): δ 1.83−1.95 (2H, m), 2.48−2.62 (3H, m), 2.65−2.82 (2H, m), 3.93 (1H, dt, J = 13.2, 5.7 Hz), 7.17−7.34 (5H, m).

  • IR (neat, cm⁻¹): 3420 (O-H stretch), 2910, 2240 (C N stretch), 1590, 1490.

Process Workflow Visualization

The following diagram maps the critical path of the self-validating synthesis workflow, highlighting the integration of In-Process Controls.

Workflow N1 1. Lithiation Acetonitrile + n-BuLi (-78°C, THF) N2 IPC 1: D2O Quench NMR Validation >95% D-incorp N1->N2 Validate Nucleophile N3 2. Aldol Addition Hydrocinnamaldehyde Dropwise (-78°C, 1 hr) N2->N3 Proceed if Pass N4 IPC 2: TLC/HPLC Aldehyde Consumption >98% N3->N4 Validate Conversion N5 3. Cryogenic Quench Sat. NH4Cl Addition N4->N5 Proceed if Pass N6 IPC 3: pH Check Aqueous Phase pH 6-8 N5->N6 Validate Stability N7 4. Extraction & Workup EtOAc Phase Separation N6->N7 Proceed if Pass N8 5. Distillation / Purification Kugelrohr (172°C / 2.5 Torr) N7->N8 N9 3-Hydroxy-5-phenylpentanenitrile Target API Intermediate N8->N9 Final QC

Caption: Workflow for the large-scale, cyanide-free synthesis of 3-Hydroxy-5-phenylpentanenitrile.

References

  • Title: Thiacrown Ether Technology in Lipase-Catalyzed Reaction: Scope and Limitation for Preparing Optically Active 3-Hydroxyalkanenitriles and Application to Insect Pheromone Synthesis Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: WO2016120890A1 - An enantioselective process for the synthesis of (2s,4r)
  • Title: A Total Synthesis of (+)- and (-)-Dihydrokavain with a Sonochemical Blaise Reaction as the Key Step Source: European Journal of Organic Chemistry URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Hydroxy-5-phenylpentanenitrile

Welcome to the technical support center for the synthesis of 3-Hydroxy-5-phenylpentanenitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and op...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Hydroxy-5-phenylpentanenitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions.

Synthesis Strategy: A Two-Step Approach

The most reliable and common pathway to 3-Hydroxy-5-phenylpentanenitrile involves a two-step sequence:

  • β-Ketonitrile Formation: A base-catalyzed condensation reaction to form the key intermediate, 3-oxo-5-phenylpentanenitrile.

  • Ketone Reduction: Selective reduction of the ketone functionality to the desired secondary alcohol.

This strategy allows for precise control over each transformation, maximizing the potential for high yield and purity.

Synthesis_Workflow cluster_0 Step 1: β-Ketonitrile Synthesis cluster_1 Step 2: Ketone Reduction A Methyl 3-phenylpropanoate + Acetonitrile B 3-Oxo-5-phenylpentanenitrile A->B  Base-Catalyzed  Condensation C 3-Hydroxy-5-phenylpentanenitrile B->C  Selective  Reduction

Caption: General workflow for the synthesis of 3-Hydroxy-5-phenylpentanenitrile.

Part 1: FAQs - Synthesis of the β-Ketonitrile Precursor

This section addresses common questions regarding the formation of 3-oxo-5-phenylpentanenitrile, the critical precursor to the final product.

Q1: What is the most effective method for synthesizing 3-oxo-5-phenylpentanenitrile?

The most robust method is the acylation of the acetonitrile anion with an appropriate ester, such as methyl or ethyl 3-phenylpropanoate.[1][2] This is a variation of the Claisen condensation. The reaction proceeds by deprotonating acetonitrile with a strong, non-nucleophilic base to form a resonance-stabilized carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[1]

Q2: How do I choose the optimal base and solvent for the condensation reaction?

The choice of base and solvent is critical for maximizing yield and minimizing side reactions.

  • Base Selection: Strong, sterically hindered bases are preferred to prevent nucleophilic attack on the nitrile group. Potassium tert-amylalkoxide (KOt-Amyl) and sodium bis(trimethylsilyl)amide (NaHMDS) are excellent choices.[2] While sodium amide can be used, it carries explosion risks and can sometimes lead to amidine side-product formation.[1]

  • Solvent Selection: Anhydrous ethereal solvents are ideal. Tetrahydrofuran (THF) generally provides the fastest and cleanest reactions.[2] Toluene is a viable alternative, though reaction rates may be slower. Ethers like DME and diethyl ether can also be used but often result in significantly slower conversions.[2]

Q3: My yield of 3-oxo-5-phenylpentanenitrile is consistently low. What are the likely causes?

Low yield is a common issue that can almost always be traced back to a few key parameters. Refer to the troubleshooting logic diagram in the Appendices for a systematic approach.

  • Ineffective Deprotonation: This is the most frequent culprit. Ensure your base is fresh, anhydrous, and used in sufficient molar excess (e.g., 3 equivalents of base relative to the limiting nitrile).[2]

  • Moisture Contamination: Water will quench the acetonitrile anion and neutralize the base. All glassware must be oven- or flame-dried, and all solvents and reagents must be anhydrous.

  • Sub-optimal Temperature: While many condensations run well at room temperature, some more sterically demanding substrates may require gentle heating (e.g., 60°C) to proceed to completion.[2] However, excessive heat can promote the formation of undesired byproducts.

  • Impure Starting Materials: Use freshly distilled esters and acetonitrile to avoid contaminants that could interfere with the reaction.

Q4: I'm observing significant side products during the synthesis of the β-ketonitrile. What could they be and how can I prevent them?

Side product formation often arises from competing reaction pathways.

  • Ester Self-Condensation: If the ester can enolize, it may undergo self-condensation. Using an excess of the ester (e.g., 4 equivalents) relative to the nitrile can help drive the desired cross-condensation.[2]

  • Base-Catalyzed Ester Alcoholysis: This can occur if there are nucleophilic species present, leading to the formation of a carboxylic acid salt after workup.[1] Ensuring a truly anhydrous environment minimizes this.

  • Unidentified Aromatic Byproducts: These can sometimes form, particularly in solvents like DMF or at higher temperatures. Sticking to optimal solvent and temperature combinations (e.g., KOt-Amyl in THF at room temperature to 60°C) is the best preventative measure.[2]

Part 2: FAQs - Reduction to 3-Hydroxy-5-phenylpentanenitrile

This section focuses on the selective reduction of the ketone in 3-oxo-5-phenylpentanenitrile.

Q1: What are the best reducing agents for this transformation?

The goal is to selectively reduce the ketone without affecting the nitrile group.

  • For Racemic Synthesis: Sodium borohydride (NaBH₄) is the reagent of choice. It is mild, selective for ketones over nitriles, and operationally simple to use in alcoholic solvents like methanol or ethanol.

  • For Asymmetric (Chiral) Synthesis: Biocatalytic reduction using a ketoreductase (KRED) enzyme is the state-of-the-art method.[3][4] These enzymes offer exceptionally high yields and enantioselectivity (often >99% ee) under mild aqueous conditions, which is highly desirable in pharmaceutical development.[3] This approach avoids the harsh conditions and potential side reactions associated with some chemical methods.[3]

Q2: The nitrile group in my product is being reduced to a primary amine. How can I prevent this?

This indicates your reducing agent is too powerful. Avoid using strong hydride donors like lithium aluminum hydride (LiAlH₄). LiAlH₄ will readily reduce both the ketone and the nitrile group, leading to the formation of an amino alcohol.[5][6] Stick with milder, more selective reagents like NaBH₄.

Q3: During workup, I am isolating an α,β-unsaturated nitrile instead of the desired alcohol. What is causing this elimination reaction?

The β-hydroxy group is susceptible to elimination, especially under harsh acidic or basic conditions, to form a conjugated α,β-unsaturated nitrile.

  • Cause: This is often promoted by strong acids or bases during the reaction workup, especially when combined with heat.

  • Prevention:

    • Perform the reaction and workup at low temperatures (e.g., 0°C).

    • Quench the reaction carefully with a buffered or mildly acidic solution (e.g., saturated aqueous NH₄Cl) rather than a strong acid.

    • When using enzymatic methods, the reaction is already performed under mild pH-controlled buffer conditions, which inherently prevents this side reaction.[3]

Q4: How can I achieve a specific stereoisomer (R or S) of 3-Hydroxy-5-phenylpentanenitrile?

For stereoselective synthesis, enzymatic reduction is the most effective and scalable approach.

  • Ketoreductases (KREDs): These enzymes, often sourced from organisms like Candida magnoliae, are commercially available in kits that screen for the optimal enzyme for a given substrate.[3] They follow Prelog's rule (or anti-Prelog's rule) to deliver a specific stereoisomer with high fidelity.

  • Cofactor Recycling: KREDs require a cofactor (NADPH or NADH). In a practical setup, a catalytic amount of the expensive cofactor is used along with a recycling system, such as glucose and glucose dehydrogenase, to continuously regenerate it, making the process economically viable.[3][4]

Part 3: Troubleshooting Guide

Symptom Possible Cause(s) Recommended Solution(s)
Low or No β-Ketonitrile Formation 1. Inactive or insufficient base. 2. Moisture in the reaction. 3. Low reaction temperature or insufficient time.1. Use fresh, anhydrous base (e.g., new bottle of KOt-Amyl). Increase stoichiometry to 3 eq.[2] 2. Flame-dry glassware; use anhydrous solvents. 3. Increase temperature to 60°C and monitor by TLC.[2]
Significant α,β-Unsaturated Nitrile in Final Product 1. Workup conditions are too harsh (acidic/basic). 2. High reaction temperature during reduction.1. Use a buffered quench (sat. aq. NH₄Cl). Avoid strong acids/bases. 2. Maintain reduction temperature at 0-5°C.
Nitrile Group Reduced to Amine Use of a non-selective, strong reducing agent.Use NaBH₄ for racemic synthesis. Do not use LiAlH₄. [6]
Low Enantiomeric Excess (ee) in Asymmetric Synthesis 1. Incorrect KRED enzyme selected. 2. Inefficient cofactor recycling. 3. pH of the buffer is out of optimal range for the enzyme.1. Screen a panel of KREDs to find the most selective one. 2. Ensure the glucose/GDH system is active and concentrations are correct.[3] 3. Calibrate the pH meter and use a well-prepared phosphate buffer (typically pH 6.5-7.5).[3]
Product is an Oil and Difficult to Purify 1. Presence of impurities or side products. 2. Residual solvent.1. Purify the crude product using column chromatography on silica gel.[7][8] 2. Ensure the product is dried under high vacuum to remove all volatile residues.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 3-Oxo-5-phenylpentanenitrile

Causality: This protocol, adapted from high-yielding procedures for β-ketonitriles, uses an excess of the ester and a strong, non-nucleophilic base in an anhydrous solvent to favor the desired cross-condensation and achieve high conversion of the limiting acetonitrile.[2]

  • Setup: Under a nitrogen atmosphere, add anhydrous THF (10 mL/mmol of acetonitrile) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Reagents: Add acetonitrile (1.0 eq). Cool the solution to 0°C. Add methyl 3-phenylpropanoate (4.0 eq).

  • Base Addition: In a separate flask, prepare a solution or slurry of potassium tert-amylalkoxide (KOt-Amyl) (3.0 eq) in anhydrous THF. Add this slurry dropwise to the reaction mixture over 30 minutes, keeping the internal temperature below 10°C.

  • Reaction: After addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc) until the acetonitrile is consumed. If the reaction is sluggish, it can be heated to 60°C for an additional 1-2 hours.[2]

  • Workup: Cool the reaction to 0°C and carefully quench by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 3-oxo-5-phenylpentanenitrile.

Protocol 2: Asymmetric Biocatalytic Reduction to (R)-3-Hydroxy-5-phenylpentanenitrile

Causality: This protocol uses a recombinant carbonyl reductase to achieve high enantioselectivity under mild, environmentally friendly conditions. A cofactor regeneration system is included for efficiency and cost-effectiveness.[3]

  • Buffer Preparation: Prepare a potassium phosphate buffer (100 mM, pH 7.0).

  • Reaction Mixture: In a flask, dissolve 3-oxo-5-phenylpentanenitrile (1.0 eq) in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol (e.g., 5-10% v/v). Add this to the phosphate buffer.

  • Cofactor System: Add D-glucose (1.2 eq), NADP⁺ (0.01 eq), and glucose dehydrogenase (GDH, ~5 U/mmol substrate).

  • Enzyme Addition: Add the selected ketoreductase (KRED) enzyme (e.g., from Candida magnoliae, ~20 U/mmol substrate).

  • Reaction: Stir the mixture at a controlled temperature (typically 30-40°C) for 12-24 hours.[9] Monitor conversion by HPLC or TLC.

  • Workup: Once the reaction is complete, saturate the aqueous phase with NaCl to reduce the solubility of the product. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting (R)-3-Hydroxy-5-phenylpentanenitrile is often of high purity but can be further purified by column chromatography if needed.

Part 5: Appendices

Troubleshooting Logic for Low Yield

Troubleshooting_Logic StartNode Low Yield of β-Ketonitrile? Cat_Base Base Issues StartNode->Cat_Base Cat_Reagents Reagent Issues StartNode->Cat_Reagents Cat_Conditions Condition Issues StartNode->Cat_Conditions CategoryNode CategoryNode CauseNode CauseNode SolutionNode SolutionNode Cause_Base_Activity Old/Wet Base or Insufficient Amount Cat_Base->Cause_Base_Activity Cause Cause_Moisture Water Contamination Cat_Reagents->Cause_Moisture Cause Cause_Temp Temperature Too Low or Time Too Short Cat_Conditions->Cause_Temp Cause Sol_Base Use fresh, anhydrous base. Increase to 3 eq. Cause_Base_Activity->Sol_Base Solution Sol_Moisture Flame-dry glassware. Use anhydrous solvents. Cause_Moisture->Sol_Moisture Solution Sol_Temp Heat to 60°C. Increase reaction time. Cause_Temp->Sol_Temp Solution

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of Polar Nitrile Compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the specific, persistent challenges researchers face when isolating highly polar nitrile compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the specific, persistent challenges researchers face when isolating highly polar nitrile compounds. Small aliphatic nitriles, hydroxyl-nitriles, and amino-nitriles often defy conventional purification logic: they co-elute with the solvent front in reversed-phase chromatography, bind irreversibly to normal-phase silica, and frequently lack the chromophores necessary for UV detection.

This guide synthesizes field-proven methodologies with rigorous mechanistic explanations, ensuring that every protocol you implement is a self-validating system.

Part 1: Core Challenges & FAQs (Mechanisms & Causality)

Q1: Why do my polar nitriles fail to retain on standard C18 columns? A1: Reversed-Phase Liquid Chromatography (RP-HPLC) relies on hydrophobic partitioning. Highly polar analytes, such as small nitriles, have a stronger affinity for the aqueous mobile phase than the non-polar C18 stationary phase, resulting in inadequate retention and co-elution at the void volume[1]. To achieve retention, you must invert the phase system using 1[1].

Q2: How does HILIC selectively retain polar nitriles? A2: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >80% acetonitrile)[1]. The stationary phase becomes hydrated, forming a slow-moving, water-enriched layer[2]. Polar nitriles partition between the bulk organic mobile phase and this immobilized aqueous layer[2]. Retention is driven by this partitioning, supplemented by hydrogen bonding and electrostatic interactions[2].

Q3: My polar nitrile lacks a conjugated pi-system. How can I detect it during purification? A3: Compounds lacking a UV chromophore cannot be reliably tracked using standard Diode Array Detectors (DAD/UV). Instead, 3 is the optimal solution[3]. CAD is a universal detector that measures the charge of dried aerosol particles formed after solvent evaporation, providing a response directly proportional to the mass of the analyte, independent of its chemical structure[3].

Part 2: Quantitative Comparison of Chromatographic Modes

To select the correct purification strategy, it is critical to compare the operational parameters of different chromatographic modes. The table below summarizes why HILIC is the superior choice for polar nitriles.

ParameterReversed-Phase (RP-HPLC)Normal-Phase (NP-HPLC)Hydrophilic Interaction (HILIC)
Stationary Phase C18, C8 (Non-polar)Silica, Alumina (Polar)Amide, Zwitterionic, Silica (Polar)
Mobile Phase Water/ACN (Aqueous rich)Hexane/EtOAc (Non-polar)ACN/Water (Organic rich, typically >70% ACN)
Retention Mechanism Hydrophobic partitioningAdsorptionPartitioning into water-enriched layer & H-bonding
Polar Nitrile Retention Poor (elutes at void volume)Too strong (irreversible binding)Excellent (tunable by aqueous gradient)
MS/CAD Compatibility ExcellentPoor (immiscible solvents)Excellent (high volatility of mobile phase)

Part 3: Step-by-Step Troubleshooting Methodologies

Workflow 1: HILIC Method Development for Polar Nitriles

This self-validating protocol ensures that your polar nitriles are properly retained and separated without peak distortion.

Step 1: Sample Dilution

  • Action: Dissolve the crude nitrile in a diluent matching the initial mobile phase (e.g., 90:10 ACN:Water).

  • Causality: In HILIC, water is the strong eluting solvent. Injecting a highly aqueous sample disrupts the immobilized water layer on the stationary phase, causing peak distortion, fronting, and premature elution.

Step 2: Column Selection

  • Action: Select a zwitterionic or amide-bonded stationary phase.

  • Causality: These phases maintain a thicker, more stable hydration layer compared to bare silica, providing superior partitioning capacity for highly polar nitriles.

Step 3: Mobile Phase Preparation

  • Action: Use Acetonitrile as the weak solvent and an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0) as the strong solvent.

  • Causality: The buffer controls the ionization state of secondary functional groups (like amines or carboxylates on the nitrile compound) and ensures reproducible electrostatic interactions while masking residual silanol activity.

Step 4: Gradient Execution

  • Action: Start at 95% ACN and run a shallow gradient down to 50% ACN over 15-20 column volumes. Validate success by confirming the retention factor ( ) is > 1.

  • Causality: Decreasing the organic fraction increases the elutropic strength in HILIC, effectively washing the strongly retained polar analytes off the column.

Step 5: Equilibration

  • Action: Re-equilibrate with at least 10-15 column volumes of the initial mobile phase.

  • Causality: HILIC requires significantly longer equilibration times than RP-HPLC because the critical water-enriched layer takes time to fully re-establish on the stationary phase surface.

HILIC_Method_Optimization Step1 1. Sample Dilution (Diluent: >80% ACN) Step2 2. Column Selection (Zwitterionic or Amide) Step1->Step2 Step3 3. Mobile Phase (Weak: ACN, Strong: Aq. Buffer) Step2->Step3 Step4 4. Gradient Elution (95% to 50% ACN) Step3->Step4 Decision Is Retention Factor (k') > 1? Step4->Decision Optimize Optimize Buffer pH & Salt Decision->Optimize No Success Proceed to Scale-Up Decision->Success Yes Optimize->Step3

HILIC method development workflow for the retention and separation of highly polar nitriles.

Workflow 2: Universal Detection Setup using CAD

When purifying UV-transparent nitriles, CAD is the gold standard. However, it requires strict control over mobile phase volatility and nebulization parameters.

Step 1: Mobile Phase Optimization

  • Action: Ensure all mobile phase additives are strictly volatile (e.g., ammonium formate, ammonium acetate, formic acid).

  • Causality: CAD involves total solvent evaporation. Non-volatile salts will precipitate during this stage, causing severe background noise, baseline drift, and permanent detector fouling.

Step 2: Nebulization Tuning

  • Action: Set the nitrogen carrier gas pressure to the manufacturer's specification (typically ~35 psi).

  • Causality: Consistent nebulization ensures a uniform droplet size distribution, which is mathematically critical for maintaining a linear mass-to-charge response factor.

Step 3: Evaporation Temperature Setting

  • Action: Set the evaporation tube temperature based on the volatility of the specific polar nitrile.

  • Causality: 4[4]. If the temperature is too high, semi-volatile nitriles will evaporate alongside the mobile phase, resulting in catastrophic signal loss. Use the lowest temperature that effectively dries the mobile phase[4].

Step 4: Inverse Gradient Compensation (Optional but Recommended)

  • Action: If running a gradient, use a post-column make-up flow to maintain a constant solvent composition entering the detector.

  • Causality: 4[4]. Maintaining a constant composition ensures uniform mass-response across the entire chromatogram[4].

CAD_Detection_Mechanism Eluent HPLC Eluent (Analyte + Mobile Phase) Nebulization 1. Nebulization (N2 Carrier Gas) Eluent->Nebulization Evaporation 2. Evaporation (Heated Tube) Nebulization->Evaporation Particles 3. Analyte Particles (Solid/Non-volatile) Evaporation->Particles Charging 4. Corona Charging (Pt Wire) Particles->Charging Detection 5. Electrometer (Mass-proportional Signal) Charging->Detection

Step-by-step mechanism of Charged Aerosol Detection (CAD) for UV-transparent compounds.

Sources

Troubleshooting

Optimizing solvent systems for the chromatographic separation of diastereomers.

Welcome to the Technical Support Center for Chromatographic Separation. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with resolving complex diastereomeric mix...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Separation. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with resolving complex diastereomeric mixtures.

Unlike enantiomers, diastereomers possess distinct physicochemical properties (e.g., dipole moments, intramolecular hydrogen bonding, and steric bulk)[1]. This fundamental difference means they can often be resolved on standard achiral stationary phases, provided the solvent system is meticulously optimized to exploit these subtle thermodynamic variances.

Below, you will find our causality-driven methodologies, troubleshooting guides, and self-validating protocols for optimizing your solvent systems.

Visualization: Solvent Optimization Logic

SolventOptimization Start 1. Analyze Diastereomer Properties (LogP, pKa, H-bonding) Mode 2. Select Chromatographic Mode (NP-HPLC vs. RP-HPLC) Start->Mode Snyder 3. Apply Snyder Selectivity Triangle (Select diverse solvent groups) Mode->Snyder Screen 4. Broad Gradient Screening Snyder->Screen Eval 5. Evaluate Resolution (Rs) Rs > 1.5? Screen->Eval Optimize 6. Fine-tune Isocratic Hold & Add Modifiers Eval->Optimize No Validate 7. Method Validation (ICH Guidelines) Eval->Validate Yes Optimize->Screen Iterate

Workflow for HPLC diastereomer separation and solvent optimization.

Self-Validating Protocol: Solvent Screening & Optimization

This step-by-step methodology ensures that every adjustment made to the mobile phase is mathematically verifiable through System Suitability Testing (SST).

Step 1: Baseline System Initialization & Suitability

  • Action: Equilibrate the column (e.g., C18 for Reversed-Phase or Silica for Normal-Phase) with a standard binary solvent mixture (e.g., Water/Acetonitrile or Hexane/Isopropanol).

  • Causality: Establishing a baseline ensures that any subsequent changes in retention factor ( k ) or selectivity ( α ) are strictly due to solvent thermodynamics, not column equilibration lag.

  • Self-Validation Checkpoint: Inject a known reference standard (e.g., uracil for void volume t0​ determination). Confirm theoretical plates ( N ) > 5000 and tailing factor ( Tf​ ) < 1.5. Do not proceed until the system passes this check.

Step 2: Solvent Group Selection via Snyder's Selectivity Triangle

  • Action: Select three organic modifiers from different groups of the Snyder Selectivity Triangle[2]. For example, test Methanol (Proton donor/acceptor), Acetonitrile (Dipole interaction), and Tetrahydrofuran (Proton acceptor).

  • Causality: Diastereomers often differ slightly in their hydrogen-bonding capacity. By shifting the solvent type rather than just the solvent strength, you alter the specific intermolecular interactions (dipole-dipole vs. proton sharing), directly impacting the selectivity factor ( α ).

Step 3: Isocratic Elution Profiling

  • Action: Convert the best gradient run into an isocratic method. Calculate the solvent composition at the exact moment of elution during the gradient, subtract system dwell volume, and run isocratically at that specific % organic.

  • Causality: Isocratic conditions maximize the physical interaction time between the diastereomers and the stationary phase under constant thermodynamic conditions, which is critical for resolving peaks with an α value near 1.0.

Step 4: Modifier Titration & pH Control

  • Action: If peaks are broad or tailing, titrate a modifier into the mobile phase (e.g., 0.1% Trifluoroacetic acid for acidic compounds, or 0.1% Diethylamine for basic compounds)[3].

  • Causality: Modifiers suppress ionization of the analyte (driving them into a more hydrophobic, retained state) or mask residual active silanol groups on the stationary phase, preventing secondary ion-exchange interactions that cause peak tailing.

Troubleshooting Guide & FAQs (Q&A)

Q: I am using a very shallow gradient (e.g., 1% change per minute), but my diastereomers are still co-eluting. What is the mechanistic failure here? A: Shallow gradients increase peak capacity but do not fundamentally alter selectivity ( α ). If the specific solvent-solute interaction is thermodynamically identical for both isomers in Acetonitrile, flattening the gradient will only elute them together later. Solution: You must change the chemistry of the mobile phase. Refer to the Snyder Selectivity Triangle and swap your organic modifier to one with different properties (e.g., switch from a Group VI dipole-dominant solvent to a Group II proton-acceptor solvent like Isopropanol)[4].

Q: When separating basic piperidine diastereomers, I achieve partial separation, but severe peak tailing ruins the resolution ( Rs​<1.0 ). How can I fix this? A: Peak tailing in basic amines is almost always caused by secondary electrostatic interactions between the positively charged amine and ionized, unendcapped silanol groups ( SiO− ) on the silica matrix[3]. Solution: Implement a competitive amine modifier in your mobile phase, such as 0.1% Diethylamine (DEA) or Triethylamine (TEA). These small, highly basic molecules will preferentially bind to the active silanols, masking them and allowing your piperidine diastereomers to partition purely based on hydrophobicity.

Q: Can Hydrophilic Interaction Liquid Chromatography (HILIC) be utilized for separating oligonucleotide diastereomers? A: Yes, highly effectively. Phosphorothioate (PS) modified oligonucleotides exist as complex diastereomeric mixtures due to the chiral sulfur substitutions. Causality: HILIC separation is driven by the partitioning of analytes into a water-enriched liquid layer immobilized on a polar stationary phase. The spatial arrangement of the sulfur atom in different diastereomers creates subtle differences in overall polarity and hydration shell formation, which HILIC is exquisitely sensitive to[5]. Optimization tip: Modulate the ionic strength (e.g., using 100 mM alkylamine buffers) and lower the column temperature to enhance these subtle partitioning differences.

Q: Is it better to use Normal-Phase (NP) or Reversed-Phase (RP) chromatography for diastereomer separation? A: It depends on the structural rigidity and polarity of the molecules. NP-HPLC (e.g., Hexane/Ethanol on bare silica) is often superior for rigid, lipophilic diastereomers because the separation relies on direct adsorption and steric fit onto the silica surface, which is highly sensitive to 3D spatial geometry. RP-HPLC is better for ionizable or highly polar diastereomers where pH and hydrophobic partitioning can be manipulated.

Data Presentation: Solvent Optimization Matrices

Table 1: Snyder Selectivity Triangle Groups for Diastereomer Screening

Solvent GroupRepresentative SolventDominant InteractionApplication in Diastereomer Separation
Group I Aliphatic EthersProton AcceptorBest for separating isomers with differing H-bond donor capacities (e.g., hydroxyl positional isomers).
Group II Alcohols (Methanol, IPA)Proton Donor / AcceptorVersatile starting point; strong hydrogen bonding capabilities.
Group VI AcetonitrileDipole-DipoleExcellent for resolving isomers with differing dipole moments; low viscosity yields high theoretical plates.
Group VIII Water / ChloroformHigh Polarity / H-bond DonorUsed to modulate overall solvent strength in RP and NP respectively.

Table 2: Troubleshooting Matrix for Diastereomer Resolution

SymptomMechanistic CauseRecommended Action
Co-elution ( Rs​=0 ) Selectivity ( α ) = 1.0; identical thermodynamic interaction.Change organic modifier type (e.g., MeCN to MeOH or THF).
Partial Separation ( Rs​<1.5 ) Insufficient theoretical plates ( N ) or sub-optimal retention ( k ).Convert to isocratic elution; decrease flow rate; increase column length.
Peak Tailing ( Tf​>1.5 ) Secondary interactions with stationary phase (e.g., silanols).Add mobile phase modifiers (TEA, TFA); switch to base-deactivated column.
Retention Time Drift Incomplete column equilibration between gradient runs.Increase post-run equilibration time to at least 10 column volumes.

References

  • Chromatographic Selectivity Triangles Source: Drake University URL
  • A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL
  • Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers Source: Benchchem URL
  • Source: PMC (National Institutes of Health)

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Optimization Guide for 3-Hydroxy-5-phenylpentanenitrile Work-Up

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields and unexplained degradation when isolating β -hydroxynitriles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields and unexplained degradation when isolating β -hydroxynitriles.

3-Hydroxy-5-phenylpentanenitrile presents a unique work-up challenge. Its amphiphilic structure—a polar hydroxyl/nitrile headgroup paired with a lipophilic phenylpentyl tail—makes it highly susceptible to aqueous partitioning and emulsion formation. Furthermore, the β -hydroxynitrile moiety is chemically fragile, prone to base-catalyzed retro-aldol cleavage and thermal dehydration. This guide provides a causality-driven, self-validating framework to minimize product loss and ensure high-purity isolation.

Workflow Visualization

Workup Start Crude Reaction Mixture Quench Quench & pH Adjustment (Target pH 6.0-7.0) Start->Quench Extract Primary Extraction (MTBE or EtOAc) Quench->Extract Aqueous Aqueous Phase Extract->Aqueous Organic1 Organic Phase Extract->Organic1 Salt Salting Out (Saturate with NaCl) Aqueous->Salt Combine Combine Organics & Wash with Brine Organic1->Combine BackExtract Secondary Extraction (MTBE or EtOAc) Salt->BackExtract Organic2 Organic Phase BackExtract->Organic2 Waste Aqueous Waste BackExtract->Waste Organic2->Combine Dry Dry over Na2SO4 Combine->Dry Evaporate Concentrate in vacuo (Bath < 30 °C) Dry->Evaporate Product 3-Hydroxy-5-phenylpentanenitrile Evaporate->Product

Optimized liquid-liquid extraction workflow for beta-hydroxynitriles to minimize product loss.

Troubleshooting & FAQs

Q1: Why am I losing 30-40% of my product to the aqueous phase during liquid-liquid extraction? Causality & Solution: The causality behind this product loss is rooted in the molecule's hydrogen-bonding capacity. The -OH and -CN groups strongly interact with water, shifting the partition coefficient unfavorably if the aqueous layer is dilute. To force the product into the organic phase, you must employ a "salting out" strategy. Saturating the aqueous layer with NaCl decreases the solubility of polar functional groups in water. Combine this with a moderately polar extraction solvent like Ethyl Acetate (EtOAc)[1][2] or tert-Butyl methyl ether (MTBE)[3] to maximize recovery.

Q2: My isolated product contains significant amounts of 5-phenylpent-2-enenitrile and 3-phenylpropanal. What went wrong? Causality & Solution: This indicates base-catalyzed degradation. β -hydroxynitriles are highly sensitive to alkaline conditions. High pH triggers a retro-aldol-type cleavage, yielding 3-phenylpropanal and acetonitrile. Alternatively, base-catalyzed dehydration (via an E1cB mechanism) yields the α,β -unsaturated nitrile. To prevent this, strictly control the pH of your quench step. Use a mild buffer (e.g., saturated NaH2​PO4​ ) to bring the pH to exactly 6.0–7.0 before initiating extraction.

Q3: The product degrades during solvent removal on the rotary evaporator. How can I prevent this? Causality & Solution: Thermal degradation (elimination of the hydroxyl group) is a primary failure point for β -hydroxynitriles, particularly if trace acids or bases co-extracted into the organic phase. You must wash the organic layer thoroughly with brine to remove trace catalysts, dry completely, and evaporate the solvent under high vacuum with a water bath strictly maintained below 30 °C[3]. Using a highly volatile solvent like MTBE facilitates this low-temperature concentration[3].

Data Presentation: Solvent Evaluation

Choosing the correct organic solvent is the most critical variable in minimizing product loss and preventing thermal degradation.

Table 1: Quantitative Evaluation of Extraction Solvents for 3-Hydroxy-5-phenylpentanenitrile

SolventRelative Partitioning ( Korg/aq​ )Emulsion RiskEvaporation Temp LimitRecommendation & Rationale
tert-Butyl Methyl Ether (MTBE) HighLow< 30 °COptimal . Excellent phase separation; high volatility facilitates low-temperature concentration[3].
Ethyl Acetate (EtOAc) HighModerate< 40 °CGood . Standard literature choice for β -hydroxynitriles; requires careful drying[1][2].
Dichloromethane (DCM) ModerateHigh< 30 °CAvoid . Density is too close to salted aqueous layers, causing severe, unbreakable emulsions.
Hexanes / Heptane Very LowLowN/AAvoid . Insufficient polarity to solvate the hydroxyl and nitrile headgroups.
Self-Validating Standard Operating Procedure (SOP)

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. Do not proceed to subsequent steps without passing the embedded validation checks.

Phase 1: Quenching & pH Stabilization
  • Cool the crude reaction mixture to 0–5 °C using an ice-water bath.

  • Slowly add saturated aqueous NaH2​PO4​ or NH4​Cl dropwise to quench the reaction while maintaining internal temperature below 10 °C.

  • Validation Check: Dip a pH test strip into the aqueous layer. Do not proceed to extraction until the pH reads strictly between 6.0 and 7.0. If the pH is >7.0, add 0.1 M HCl dropwise; if <6.0, add 0.1 M NaHCO3​ .

Phase 2: Salting Out & Liquid-Liquid Extraction
  • Add solid NaCl to the quenched mixture while stirring until saturation is reached.

  • Validation Check: Confirm salting out is complete by observing a small amount of undissolved NaCl remaining at the bottom of the flask.

  • Add MTBE at a ratio of 1:1 (v/v) to the aqueous volume[3].

  • Agitate gently. Avoid vigorous shaking to prevent amphiphile-induced micelle formation. Allow 5 minutes for phase separation.

  • Validation Check: Observe the phase boundary. If an emulsion layer thicker than 1 cm persists, filter the entire biphasic mixture through a tightly packed pad of Celite to physically break the emulsion network.

  • Separate the organic layer. Back-extract the aqueous layer two additional times with fresh MTBE.

Phase 3: Washing, Drying, & Low-Temperature Concentration
  • Combine all organic extracts and wash once with saturated brine to remove trace water and ionic impurities[2].

  • Dry the organic phase over anhydrous Na2​SO4​ for 15 minutes. Filter off the drying agent.

  • Concentrate the filtrate in vacuo on a rotary evaporator.

  • Validation Check (Critical): Monitor the water bath thermometer. Ensure it does not exceed 30 °C at any point[3]. Confirm solvent removal by observing the cessation of condensation on the dry ice coils, not by increasing the heat.

  • Analyze the crude residue immediately via 1 H NMR to confirm the absence of vinylic protons (indicative of the α,β -unsaturated byproduct).

References[1] Thiacrown Ether Technology in Lipase-Catalyzed Reaction: Scope and Limitation for Preparing Optically Active 3-Hydroxyalkanenitriles and Application to Insect Pheromone Synthesis | The Journal of Organic Chemistry - ACS Publications |https://pubs.acs.org/doi/10.1021/jo990666a[3] Difluoro(trimethylsilyl)acetonitrile: Synthesis and Fluoroalkylation Reactions | The Journal of Organic Chemistry - ACS Publications |https://pubs.acs.org/doi/10.1021/jo300894y[2] WO2016120890A1 - An enantioselective process for the synthesis of (2s,4r)-4-hydroxypipecolic acid | Google Patents |https://patents.google.com/patent/WO2016120890A1/en

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Assignment of 3-Hydroxy-5-phenylpentanenitrile

Introduction: The Imperative of Structural Verification in Drug Discovery In the landscape of modern drug development and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Structural Verification in Drug Discovery

In the landscape of modern drug development and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 3-Hydroxy-5-phenylpentanenitrile, a chiral β-hydroxynitrile, represents a class of compounds that are valuable synthetic intermediates.[1][2] Its structure, featuring a hydroxyl group, a nitrile moiety, and a phenyl ring, presents a unique and instructive case for Nuclear Magnetic Resonance (NMR) spectroscopic analysis. The presence of a chiral center at the C3 position introduces diastereotopicity, a subtle but critical stereochemical feature that significantly influences the NMR spectrum.

This guide provides an in-depth, predictive analysis of the ¹H and ¹³C NMR spectra of 3-Hydroxy-5-phenylpentanenitrile. As no formally published and assigned spectra for this specific molecule are readily available, this analysis is built upon foundational NMR principles and comparative data from structurally analogous compounds. We will dissect the predicted chemical shifts and coupling patterns, explain the causal relationships behind these spectral features, and provide a robust experimental protocol for researchers seeking to acquire and interpret their own data.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignment, a consistent atom numbering system is essential. The structure and proposed numbering for 3-Hydroxy-5-phenylpentanenitrile are presented below.

Caption: Molecular structure and numbering scheme for 3-Hydroxy-5-phenylpentanenitrile.

Part 1: Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to be complex, primarily due to the influence of the C3 chiral center, which renders the geminal protons on C2, C4, and C5 chemically non-equivalent, or diastereotopic.[3][4] This non-equivalence means that each proton in these CH₂ groups will have a distinct chemical shift and coupling pattern.[5]

Proton(s)Predicted δ (ppm)Predicted MultiplicityCoupling Constant (J) HzRationale & Comparative Insights
H7-H11 7.20 - 7.40m-These five protons of the monosubstituted phenyl ring will produce a complex multiplet in the aromatic region. Their exact shifts are influenced by the alkyl substituent.
OH 1.5 - 4.0br s-The chemical shift of the hydroxyl proton is highly variable, depending on solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad singlet.
H3 ~4.15mJ(H3,H2a/b) ≈ 5-7 Hz, J(H3,H4a/b) ≈ 5-7 HzThis methine proton is attached to the carbon bearing the electron-withdrawing hydroxyl group, shifting it downfield. It will be a multiplet due to coupling with the four neighboring diastereotopic protons on C2 and C4.
H5a, H5b ~2.80m²J(H5a,H5b) ≈ 14 Hz, ³J(H5,H4) ≈ 6-8 HzThese benzylic protons are shifted downfield by the phenyl ring's magnetic anisotropy. As diastereotopic protons, they will appear as separate multiplets, coupled to each other (geminal coupling) and to the C4 protons.
H2a, H2b ~2.60m²J(H2a,H2b) ≈ 17 Hz, ³J(H2,H3) ≈ 5-7 HzThese protons are alpha to the electron-withdrawing nitrile group, resulting in a significant downfield shift. Their diastereotopicity leads to distinct signals, appearing as a complex multiplet, often a pair of doublets of doublets.[6]
H4a, H4b ~1.95m²J(H4a,H4b) ≈ 14 Hz, ³J(H4,H3) ≈ 5-7 Hz, ³J(H4,H5) ≈ 6-8 HzThese methylene protons are in a standard aliphatic environment. They are also diastereotopic and will present as a complex multiplet due to coupling with protons on C3 and C5.

Part 2: Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Carbon(s)Predicted δ (ppm)Rationale & Comparative Insights
C6 ~141.0The ipso-carbon of the phenyl ring, directly attached to the alkyl chain. Its chemical shift is characteristic for substituted benzenes.
C8, C10 ~128.8The ortho- and meta-carbons of the phenyl ring typically resonate in this region.
C9 ~126.5The para-carbon of the phenyl ring.
C1 (CN) ~119.0The nitrile carbon is significantly deshielded and appears in a characteristic region for this functional group.[7]
C3 (CH-OH) ~68.5This carbon is attached to the electronegative oxygen atom, causing a substantial downfield shift into the range typical for secondary alcohols.
C2 (CH₂-CN) ~42.0This methylene carbon is alpha to the nitrile group, resulting in a downfield shift compared to a standard alkane carbon.
C4 (CH₂) ~39.0An aliphatic methylene carbon.
C5 (CH₂-Ph) ~31.5The benzylic carbon, slightly deshielded by the adjacent phenyl ring.

Part 3: The Role of 2D NMR in Assignment Confirmation

While 1D NMR provides the foundational data, 2D NMR experiments are indispensable for confirming the assignments through-bond and through-space correlations.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It would be crucial for establishing the connectivity from the phenyl-adjacent H5 protons, through H4, to the H3 methine, and finally to the nitrile-adjacent H2 protons.

H5 H5 (~2.80) H4 H4 (~1.95) H5->H4 ³J H3 H3 (~4.15) H4->H3 ³J H2 H2 (~2.60) H3->H2 ³J

Caption: Predicted ¹H-¹H COSY correlations establishing the spin system of the aliphatic chain.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would definitively link the proton assignments (e.g., H3 at ~4.15 ppm) to their corresponding carbon signals (C3 at ~68.5 ppm).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. For instance, it would show a correlation from the H2 protons to the nitrile carbon (C1) and the methine carbon (C3), confirming their position.

Part 4: Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data is paramount for accurate analysis. The following protocol outlines the standard procedure for a high-field NMR spectrometer (e.g., 400 MHz or higher).

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg for ¹H, 20-40 mg for ¹³C) dissolve 2. Dissolve in ~0.7 mL Deuterated Solvent (e.g., CDCl₃) weigh->dissolve transfer 3. Transfer to NMR Tube (Filter if necessary) dissolve->transfer insert 4. Insert Sample & Lock tune 5. Tune & Shim insert->tune setup 6. Set Up Experiments (¹H, ¹³C, COSY, HSQC) tune->setup acquire 7. Acquire Data setup->acquire process 8. Fourier Transform & Phase reference 9. Reference Spectra (e.g., TMS or residual solvent) process->reference integrate 10. Integrate (¹H) & Pick Peaks reference->integrate assign 11. Assign Signals using 1D and 2D Data integrate->assign

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-Hydroxy-5-phenylpentanenitrile for ¹H NMR (20-40 mg for ¹³C NMR) and place it in a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), which is a common choice for moderately polar organic molecules.[8]

    • Ensure complete dissolution, using gentle vortexing if necessary.

    • Transfer the solution into a clean, 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette.

    • For precise referencing, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can be used.[9]

  • ¹H NMR Acquisition Parameters (400 MHz):

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Number of Scans (NS): 16-32, sufficient for good signal-to-noise.

    • Spectral Width (SW): 0-12 ppm.

    • Acquisition Time (AQ): 3-4 seconds for good resolution.

    • Relaxation Delay (D1): 2 seconds.

  • ¹³C NMR Acquisition Parameters (100 MHz):

    • Pulse Program: Standard proton-decoupled single-pulse with NOE (e.g., 'zgpg30').

    • Number of Scans (NS): 1024 or more, due to the low natural abundance of ¹³C.

    • Spectral Width (SW): 0-200 ppm.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures proper relaxation, especially for the nitrile carbon.

Conclusion

The comprehensive NMR spectral assignment of 3-Hydroxy-5-phenylpentanenitrile is a multi-faceted task that relies on the integration of 1D and 2D NMR data with fundamental chemical principles. The key to deciphering its ¹H NMR spectrum lies in understanding the concept of diastereotopicity arising from the C3 chiral center, which complicates the signals for the methylene protons at C2, C4, and C5. The ¹³C spectrum provides a clear map of the carbon backbone, with chemical shifts dictated by the electronic effects of the hydroxyl, nitrile, and phenyl functionalities. By following the detailed analytical approach and experimental protocols outlined in this guide, researchers can confidently elucidate the structure of this molecule and apply these principles to a wide array of similar chemical entities.

References

  • Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link][3]

  • Reich, H. J. (n.d.). Symmetry in NMR Spectra. University of Wisconsin. [Link][5]

  • JoVE. (2024). ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons. [Link][4]

  • Chemhelper. (2025). Spotting diastereotopic protons in the NMR spectrum. [Link][6]

  • Gawroński, J., Grajewska, A., Rychlewska, U., & Grzeskowiak, I. (1995). Structure of 3 beta-hydroxy-16-oxo-24-nor-17-azachol-5-eno-23-nitrile and its 20S epimer. Steroids, 60(2), 195–203.
  • Reddy, M. V., Narender, P., & Kulkarni, S. J. (2006). Enantioselective hydrolysis of β-hydroxy nitriles using the whole cell biocatalyst Rhodococcus rhodochrous ATCC BAA870. Tetrahedron: Asymmetry, 17(12), 1835-1840. [Link][10]

  • Dehli, J. R., & Gotor, V. (2005). Manufacture of water-soluble β-hydroxynitriles. U.S. Patent No. 6,960,680 B2. [11]

  • Dadd, M. R., Falls, D. L., & Snedden, C. C. (2001). Conversion of Hydroxy Nitriles to Lactones Using Rhodococcus rhodochrous Whole Cells. The Journal of Organic Chemistry, 66(16), 5641–5644. [Link]

  • Chen, K., & Chen, Y.-W. (2017). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Argentilactone. Molecules, 22(12), 2186. [Link][12]

  • Supporting Information for: Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Royal Society of Chemistry.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0325977). [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0252812). [Link]

  • Gunanathan, C., & Milstein, D. (2026). Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. Chemical Science. [Link][1]

  • Sadowski, M., & Hreczycho, G. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 27(23), 8378. [Link][13]

  • SpectraBase. (n.d.). 3-Phenylpentanenitrile - Optional[13C NMR] - Chemical Shifts. [Link]

  • Jenneskens, L. W., & van der Waals, J. H. (2006). 1H and 13C NMR assignments of the three dicyclopenta-fused pyrene congeners. Magnetic Resonance in Chemistry, 44(8), 819-825.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link][9]

  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S.-N., & Pauli, G. F. (2014).
  • PubChem. (n.d.). 3-Methyl-5-phenylpentanenitrile. National Center for Biotechnology Information. [Link][14]

  • Mukhtorov, L., Pestsov, G., Nikishina, M., & Perelomov, L. (2022). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide.
  • dos Santos, A. A., et al. (2018). Synthesis and Spectroscopic characterization of isomers 3-(n-methoxyphenyl)- 2,3-dihydro-1H-naphtho[3][15]- pyran-1-one. AIP Conference Proceedings.

  • PubChem. (n.d.). 3-Phenyllactonitrile. National Center for Biotechnology Information. [Link]

  • Cirakovic, J. (2011). Processes for the synthesis of 3-hydroxyglutaronitrile. U.S. Patent Application No. 12/672,724. [2]

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Comparative

Structural Elucidation of Chiral 3-Hydroxy-5-phenylpentanenitrile Derivatives: A Comparative Guide to SC-XRD, MicroED, and NMR

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter chiral intermediates that dictate the success or failure of a synthetic pipeline. 3-Hydroxy-5-phenylpentaneni...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter chiral intermediates that dictate the success or failure of a synthetic pipeline. 3-Hydroxy-5-phenylpentanenitrile (CAS 70102-88-4) and its derivatives are prime examples. These compounds serve as critical chiral building blocks in the synthesis of optically active pharmaceuticals, insect pheromones, and functionalized pipecolic acids[1].

Because these derivatives contain a stereocenter at the C3 position, confirming their absolute stereochemistry is non-negotiable. However, these molecules present a unique crystallographic challenge: they are "light-atom-only" structures (comprising only C, H, N, and O). Without heavy atoms to provide strong anomalous scattering, traditional structural elucidation can become a bottleneck.

This guide objectively compares the three leading analytical platforms—Single-Crystal X-Ray Diffraction (SC-XRD) , Microcrystal Electron Diffraction (MicroED) , and Nuclear Magnetic Resonance (NMR) Spectroscopy —providing field-proven protocols and causality-driven insights to help you select the optimal self-validating workflow for your derivatives.

Technological Comparison & Causality in Experimental Design

Choosing the correct analytical platform depends entirely on the physical state and scattering physics of your synthesized derivative.

Single-Crystal X-Ray Diffraction (SC-XRD)

SC-XRD remains the gold standard for structural elucidation. X-rays scatter off the electron density of the molecule. However, for light-atom structures like 3-hydroxy-5-phenylpentanenitrile, the anomalous dispersion signal (required to determine the Flack parameter for absolute stereochemistry) is exceptionally weak. Causality: To overcome this, one must use a copper (Cu Kα) X-ray source rather than molybdenum (Mo Kα), as the longer wavelength of copper interacts more strongly with light atoms, yielding a measurable anomalous signal. The strict prerequisite is the ability to grow a high-quality crystal larger than 10 μm.

Microcrystal Electron Diffraction (MicroED)

When derivatives crash out of solution as amorphous-looking powders, extensive recrystallization efforts waste valuable time and API. MicroED solves this by utilizing a cryo-electron microscope to diffract electrons off nanocrystals. Causality: Electrons interact with the electrostatic potential of the atoms (both nucleus and electrons), interacting ~10,000 times more strongly than X-rays[2]. This allows for data collection from crystals a billionth the size of those needed for SC-XRD[2]. Furthermore, by leveraging dynamical scattering (multiple scattering events within the crystal previously thought to ruin data), modern dynamical refinement algorithms can unambiguously assign absolute stereochemistry even for light-atom organics[3].

Nuclear Magnetic Resonance (NMR)

If the derivative remains a viscous oil, crystallography is impossible. Here, solution-state NMR utilizing chiral derivatizing agents (like Mosher's acid chlorides) is required. Causality: By forming diastereomers, the spatial proximity of the phenyl ring on the Mosher moiety induces predictable anisotropic shielding (chemical shift differences) on the pentanenitrile protons, allowing empirical deduction of the C3 stereocenter.

Quantitative Performance Matrix
ParameterSC-XRDMicroEDNMR (Mosher's Method)
Minimum Sample Size > 10 μm (Single Crystal)< 1 μm (Nanocrystalline Powder)~ 5 mg (Viscous Oil/Liquid)
Scattering Source X-ray (Electron Density)Electron (Electrostatic Potential)Radiofrequency (Nuclear Spin)
Absolute Stereochemistry Flack Parameter (Anomalous Dispersion)Dynamical RefinementDiastereomeric Chemical Shifts
Light-Atom (C,H,N,O) Sensitivity Low (Requires Cu Kα source)High (Strong Coulombic interaction)N/A
Typical Workflow Time 2–7 Days (Includes crystallization)2–4 Hours (Direct from powder)1–2 Days (Includes derivatization)
Sample Recovery Non-destructiveDestructive (Beam damage)Recoverable (Post-hydrolysis)

Decision Matrix: Selecting the Optimal Pathway

The physical state of your 3-hydroxy-5-phenylpentanenitrile derivative dictates the analytical approach. The following workflow illustrates the decision-making process.

Workflow Start Synthesized 3-Hydroxy-5- phenylpentanenitrile Derivative Assess Assess Physical State Start->Assess Oil Viscous Oil / Liquid Assess->Oil Fails to crystallize Powder Microcrystalline Powder (< 1 μm) Assess->Powder Rapid precipitation Crystal Single Crystal (> 10 μm) Assess->Crystal Slow evaporation NMR NMR Spectroscopy (Mosher's Derivatization) Oil->NMR Solution state MicroED MicroED (Dynamical Refinement) Powder->MicroED Cryo-EM grid SCXRD SC-XRD (Anomalous Dispersion) Crystal->SCXRD Goniometer mount

Figure 1: Decision matrix for selecting the optimal structural elucidation technique based on physical state.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes internal checks to confirm data reliability before proceeding.

Protocol A: SC-XRD Workflow for Single Crystals

Use this protocol if your derivative yields crystals >10 μm via slow evaporation.

  • Crystallization (Vapor Diffusion): Dissolve 5 mg of the derivative in a minimum volume of ethyl acetate (solvent). Place in a small vial inside a larger sealed chamber containing hexanes (antisolvent). Causality: The slow diffusion of hexanes into the ethyl acetate lowers solubility gradually, allowing the highly flexible pentanenitrile chain to adopt an ordered, low-energy lattice packing.

  • Mounting & Cryocooling: Coat the selected crystal in Paratone-N oil and mount it on a MiTeGen loop. Immediately transfer to the diffractometer under a 100 K nitrogen stream. Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (reducing B-factors), which exponentially increases the intensity of high-angle reflections necessary for atomic-resolution phasing.

  • Data Collection: Irradiate using a Cu Kα microfocus source (λ = 1.5418 Å). Collect a highly redundant dataset (multiplicity > 4) to maximize the signal-to-noise ratio of the weak Friedel pairs.

  • Validation Check: Solve the structure using direct methods (SHELXT) and refine (SHELXL). The system is validated if the final R1​ value is < 5%, wR2​ is < 15%, and the Flack parameter is 0.00±0.05 . If the Flack parameter approaches 0.5, the crystal is likely a racemic twin, and the stereochemical assignment is void.

Protocol B: MicroED Workflow for Nanocrystalline Powders

Use this protocol if your derivative precipitates as an amorphous-looking powder, bypassing the need for recrystallization 2[2].

  • Grid Preparation: Place a small pinch of the dry powder between two glass slides and apply gentle friction. Dust the crushed powder onto a glow-discharged Quantifoil copper grid. Causality: Crushing ensures crystal thickness is < 500 nm. Because electrons have a short mean free path, thicker crystals cause severe inelastic scattering and beam attenuation, destroying resolution.

  • Vitrification: Plunge-freeze the grid in liquid ethane and transfer to a cryo-TEM (e.g., Titan Krios) at liquid nitrogen temperatures. Causality: Organic nitriles are highly beam-sensitive. Cryogenic temperatures act as a kinetic trap, delaying the diffusion of free radicals generated by the electron beam, thereby preserving the crystal lattice during data collection.

  • Continuous Rotation Data Collection: Locate a target nanocrystal in imaging mode. Switch to diffraction mode and rotate the stage continuously at 0.5°/s while exposing the camera at an ultra-low dose rate (< 0.01 e⁻/Ų/s).

  • Validation Check (Dynamical Refinement): Process the data using standard crystallographic software (e.g., DIALS). Because kinematical phasing cannot reliably determine the absolute stereochemistry of light atoms in MicroED, perform dynamical refinement on both the (R) and (S) enantiomer models [[3]](3]. The system validates the correct stereocenter when the residual fit (dynamical Robs​ ) for one enantiomer is statistically significantly lower than the other.

Conclusion

For the structural elucidation of chiral 3-hydroxy-5-phenylpentanenitrile derivatives, the analytical landscape has shifted. While SC-XRD remains the most established method for single crystals, the advent of MicroED has fundamentally eliminated the crystallization bottleneck for microcrystalline powders. By understanding the underlying physics—X-ray anomalous dispersion versus electron dynamical scattering—scientists can rapidly and confidently assign absolute stereochemistry, accelerating the drug development pipeline.

References
  • Thiacrown Ether Technology in Lipase-Catalyzed Reaction: Scope and Limitation for Preparing Optically Active 3-Hydroxyalkanenitriles and Application to Insect Pheromone Synthesis. The Journal of Organic Chemistry - ACS Publications.[Link]

  • MicroED in natural product and small molecule research. PMC - National Institutes of Health.[Link]

  • Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. Organic Letters - ACS Publications.[Link]

Sources

Validation

A Comparative Guide to Validated Purity Assessment of 3-Hydroxy-5-phenylpentanenitrile

This guide provides an in-depth comparison of analytical methodologies for the purity assessment of 3-Hydroxy-5-phenylpentanenitrile, a critical intermediate in pharmaceutical synthesis. We will explore a robust, validat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical methodologies for the purity assessment of 3-Hydroxy-5-phenylpentanenitrile, a critical intermediate in pharmaceutical synthesis. We will explore a robust, validated High-Performance Liquid Chromatography (HPLC) method as the primary analytical technique and compare its performance against alternative methods such as Gas Chromatography (GC). The protocols and validation strategies detailed herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance.[1][2]

The Critical Role of Purity in Pharmaceutical Intermediates

3-Hydroxy-5-phenylpentanenitrile is a chiral building block whose stereochemical and chemical purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). Impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can have unintended pharmacological or toxicological effects.[3][4] Therefore, a validated, reliable analytical method is not merely a quality control check but a cornerstone of the entire drug development process.

The ideal analytical method must be specific enough to separate the main compound from structurally similar impurities, sensitive enough to detect these impurities at trace levels, and robust enough to provide consistent results across different laboratories and instruments.

The Gold Standard: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For a non-volatile, moderately polar compound like 3-Hydroxy-5-phenylpentanenitrile, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most powerful and widely adopted technique for purity assessment.[5][6]

Causality Behind Method Choice:

  • High Resolution: RP-HPLC offers exceptional resolving power, capable of separating the target analyte from closely related impurities that may differ only slightly in polarity.[5]

  • Suitability for Non-Volatile Analytes: Unlike GC, HPLC does not require the analyte to be volatile or thermally stable, which is a key advantage for many pharmaceutical intermediates.

  • Quantitative Accuracy: When properly validated, HPLC provides highly precise and accurate quantitative results, which is essential for determining the exact purity percentage and for quantifying specific impurities.[7]

  • Versatility: The wide variety of available stationary phases (e.g., C18, C8, Phenyl) and mobile phase compositions allows for fine-tuning the separation to achieve optimal resolution.[5]

Detailed Experimental Protocol: A Validated RP-HPLC Method

This protocol outlines a representative RP-HPLC method for determining the purity of 3-Hydroxy-5-phenylpentanenitrile.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Rationale: A C18 column provides excellent hydrophobic retention for the phenyl group, while the hydroxyl and nitrile functionalities ensure it is not overly retained, allowing for efficient elution with a standard aqueous-organic mobile phase.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

    • Rationale: A phosphate buffer controls the pH to ensure consistent retention times and peak shapes. Acetonitrile is a common organic modifier that provides good peak resolution for a wide range of compounds.

  • Gradient Elution:

    Time (min) %A %B
    0.0 70 30
    20.0 30 70
    25.0 30 70
    25.1 70 30

    | 30.0 | 70 | 30 |

    • Rationale: A gradient elution is employed to ensure that both more polar and less polar impurities can be eluted and resolved within a reasonable runtime. The initial conditions provide good retention for the main peak, while the increasing organic content elutes any strongly retained impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

    • Rationale: Maintaining a constant column temperature ensures reproducible retention times and improves peak shape.

  • Detection: UV at 215 nm.

    • Rationale: The phenyl group provides strong UV absorbance at lower wavelengths, making 215 nm a sensitive choice for detecting both the main component and related aromatic impurities.

  • Injection Volume: 10 µL

Sample Preparation:

  • Diluent: A mixture of Water and Acetonitrile (50:50 v/v).

  • Standard Solution: Accurately weigh about 10 mg of 3-Hydroxy-5-phenylpentanenitrile reference standard and dissolve it in 10 mL of diluent to get a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution.

Method Validation: A Self-Validating System based on ICH Q2(R2)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8][9] The following parameters must be assessed according to ICH guidelines to ensure the method is trustworthy and reliable.[1][10]

Caption: Workflow for analytical method validation based on ICH guidelines.

Validation Parameters Explained:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] This is typically demonstrated through forced degradation studies (exposing the sample to acid, base, oxidation, heat, and light) to ensure that degradation peaks do not co-elute with the main peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations are typically analyzed, and the correlation coefficient (r²) should be ≥ 0.999.[7]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: The closeness of the test results to the true value. It is assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and is expressed as percent recovery, which should typically be within 98.0% to 102.0%.[7]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

    • The Relative Standard Deviation (%RSD) for precision studies should typically be not more than 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±2°C in column temperature, ±5% in mobile phase organic content, ±0.1 mL/min in flow rate). This provides an indication of its reliability during normal usage.

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method for purity and assay, other techniques can serve complementary roles, particularly for identifying specific types of impurities.[11]

Parameter Reversed-Phase HPLC Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR)
Primary Use Purity, Assay, Impurity ProfilingVolatile Impurities, Residual SolventsStructure Elucidation, Absolute Purity (qNMR)
Analytes Non-volatile, thermally stable or labile compounds.Volatile and thermally stable compounds.Soluble compounds with NMR-active nuclei.
Sensitivity High (ng to pg levels).Very High (pg to fg levels) for volatile compounds.Lower (µg to mg levels).
Selectivity High, tunable with mobile phase and column chemistry.Very High, based on volatility and column interaction.High, based on unique chemical environments of nuclei.
Limitations Requires soluble samples; potential for co-elution.[5]Not suitable for non-volatile or thermally labile compounds.Insensitive to trace impurities; complex spectra for mixtures.[12]
Validation Well-established ICH guidelines.Well-established guidelines.Requires highly pure internal standard for qNMR.[13]
Gas Chromatography (GC)

GC is a powerful technique for separating volatile compounds.[14]

When to Use GC:

  • Residual Solvent Analysis: GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is the standard method for detecting and quantifying residual solvents from the synthesis process (e.g., Toluene, Hexane, Ethyl Acetate).[6][15]

  • Volatile Starting Materials: If any starting materials or volatile by-products are potential impurities, a GC method can be developed to specifically target them.

Limitations for 3-Hydroxy-5-phenylpentanenitrile:

  • The compound itself has a high boiling point and contains a hydroxyl group, making it prone to thermal degradation in a hot GC inlet. Derivatization would likely be required, adding complexity to the analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for structural identification.

When to Use NMR:

  • Structure Confirmation: ¹H and ¹³C NMR are essential for confirming the identity of the synthesized 3-Hydroxy-5-phenylpentanenitrile and for identifying the structure of unknown impurities isolated by preparative HPLC.[16]

  • Quantitative NMR (qNMR): qNMR can be used to determine the absolute purity of a reference standard without needing a standard of the same compound, by comparing the integral of a known analyte peak to that of a certified internal standard.[13] However, it is generally not sensitive enough for routine impurity profiling at the levels required by regulatory agencies.

Conclusion

For the comprehensive purity assessment of 3-Hydroxy-5-phenylpentanenitrile, a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the authoritative and most reliable choice . Its high resolution, quantitative accuracy, and suitability for non-volatile compounds make it ideal for routine quality control and regulatory submissions.[5][6]

While techniques like Gas Chromatography and NMR Spectroscopy are invaluable for complementary analyses such as residual solvent determination and structural elucidation, they do not replace the central role of HPLC in impurity profiling.[15][16] By implementing a robust HPLC method and validating it against the rigorous standards of the ICH Q2(R2) guidelines, researchers and drug developers can ensure the quality and consistency of their pharmaceutical intermediates, forming a solid foundation for the development of safe and effective medicines.[1][2]

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Bradley, C. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency.
  • A Comparative Guide to HPLC Analysis for Purity Validation of 2-Amino-4-iodobenzonitrile. (n.d.). BenchChem.
  • Purification methods for removing impurities from nitriles. (n.d.). BenchChem.
  • Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. (2024, March 11). ACS Publications.
  • A Comparative Guide to HPLC Method Development for Oleonitrile Purity Assessment. (n.d.). BenchChem.
  • Prestera, T., et al. (2001, April 15). Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea. PubMed.
  • Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. (2020, November 16). Spectroscopy Online.
  • How can I determine the purity of an isolated compound? (2013, January 30). ResearchGate.
  • Teasdale, A., et al. (2013, January 14). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. ACS Publications.
  • Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. (2025, August 15). Biological and Molecular Chemistry.
  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. (n.d.). PharmaInfo.
  • A Comparative Guide to Analytical Method Validation for 2-(3-phenoxyphenyl)propanenitrile. (n.d.). BenchChem.
  • Impurities in drug substances and medicinal products. (2009, October 27). SlideShare.

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Comparative

Comparative study of catalysts for the synthesis of 3-Hydroxy-5-phenylpentanenitrile

An In-Depth Comparative Guide to Catalysts for the Synthesis of 3-Hydroxy-5-phenylpentanenitrile Introduction: The Strategic Importance of 3-Hydroxy-5-phenylpentanenitrile 3-Hydroxy-5-phenylpentanenitrile is a molecule o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Catalysts for the Synthesis of 3-Hydroxy-5-phenylpentanenitrile

Introduction: The Strategic Importance of 3-Hydroxy-5-phenylpentanenitrile

3-Hydroxy-5-phenylpentanenitrile is a molecule of significant interest in the pharmaceutical industry. Its structural framework serves as a critical chiral building block, most notably in the synthesis of Atorvastatin (marketed as Lipitor), one of the most successful cholesterol-lowering drugs in history.[1][2][3] The precise stereochemistry of the hydroxyl group is paramount for the drug's efficacy, making the enantioselective synthesis of this intermediate a key challenge and a focal point of extensive research. This guide provides a comparative analysis of the primary catalytic strategies developed to synthesize this valuable compound, offering researchers and process chemists a detailed overview of the available methodologies, their underlying principles, and their relative performance.

Comparative Analysis of Catalytic Systems

The synthesis of β-hydroxy nitriles like 3-Hydroxy-5-phenylpentanenitrile can be approached through several catalytic paradigms, primarily divided into biocatalytic and chemical catalysis routes. Each approach presents a unique set of advantages and challenges in terms of efficiency, selectivity, safety, and scalability.

Data Summary: Performance of Key Catalytic Systems
Catalyst SystemPrecursor(s)Reaction TypeReported Yield (%)Enantiomeric Excess (ee %)Key AdvantagesKey Disadvantages
Ketoreductase (KRED) & Halohydrin Dehalogenase (HHDH) Ethyl-4-chloroacetoacetate, NaCNTwo-step enzymatic reduction & cyanation96% (for hydroxyl intermediate)[4]>99.5%[4]"Green-by-design", high enantioselectivity, mild aqueous conditions.[4]Requires two separate enzymatic steps, cofactor regeneration is necessary.[4][5]
Hydroxynitrile Lyase (HNL) 3-Phenylpropanal, HCN sourceEnantioselective hydrocyanationSubstrate dependent, often high conversion[6]Up to 99%[7]Direct C-C bond formation, operates in aqueous media.[7][8]Requires stoichiometric use of highly toxic HCN, potential for non-enzymatic side reaction.[6][9]
Lipase (Kinetic Resolution) Racemic 3-hydroxy-3-phenylpropanonitrileEnantioselective transesterificationMax theoretical yield of 50% for one enantiomerUp to 79.5% (can be improved)[10]Wide availability of lipases, well-established technology.[11][12]Maximum 50% yield, requires separation of product from unreacted enantiomer.
Nickel-Phosphorus Ligand Complexes Unsaturated nitriles (e.g., pentenenitriles), HCN sourceCatalytic hydrocyanationHigh conversion[13]Dependent on chiral ligandAtom-economic, applicable to bulk chemical production.[14][15]Use of toxic HCN, potential for side reactions like isomerization.[13][16]
Palladium on Carbon (Pd/C) Unsaturated nitrile precursorsCatalytic hydrogenation85-92%[5]Not enantioselective (produces racemate)High conversion rates, readily available catalyst.Lacks stereocontrol, not suitable for producing chiral compounds directly.[5]

Pillar 1: Expertise & Causality in Experimental Design

The choice of a catalytic system is dictated by a balance of factors including desired stereochemistry, process safety, environmental impact, and economic viability. Below, we delve into the mechanistic rationale behind the leading catalytic strategies.

Biocatalysis: Harnessing Nature's Precision

Biocatalysis has emerged as a powerful and sustainable approach for producing chiral intermediates.[11][17] Enzymes operate under mild conditions (ambient temperature and neutral pH) in aqueous environments, offering exceptional chemo-, regio-, and stereoselectivity that is often difficult to achieve with traditional chemical catalysts.

A. The Ketoreductase (KRED) / Halohydrin Dehalogenase (HHDH) Tandem: A Green-by-Design Process

This two-step, three-enzyme process is a hallmark of modern industrial biocatalysis and has been successfully implemented for the synthesis of an Atorvastatin intermediate.[4]

  • Step 1: Asymmetric Reduction: The process begins with the reduction of a prochiral ketone, ethyl-4-chloroacetoacetate, using a ketoreductase (KRED). The exceptional enantioselectivity (>99.5% ee) is dictated by the precise three-dimensional arrangement of the enzyme's active site, which orients the substrate for a stereospecific hydride transfer from the NADPH cofactor.[4]

  • Causality of Cofactor Regeneration: KREDs require a stoichiometric amount of a hydride donor, typically NADPH.[5] To make the process economically feasible, a cofactor regeneration system is essential. This is achieved by coupling the primary reaction with a second enzyme, glucose dehydrogenase (GDH), which oxidizes glucose to regenerate the consumed NADPH. This elegant system allows a catalytic amount of the expensive cofactor to be used for thousands of turnovers.

  • Step 2: Enantioselective Cyanation: The resulting (S)-ethyl-4-chloro-3-hydroxybutyrate is then subjected to a halohydrin dehalogenase (HHDH). This enzyme catalyzes the nucleophilic substitution of the chloride atom with a cyanide ion. The reaction proceeds at neutral pH, a significant safety advantage over chemical methods that often require acidic or basic conditions for handling cyanide.[4]

Workflow: The KRED/HHDH Biocatalytic Pathway

Biocatalytic_Pathway cluster_step1 Step 1: Asymmetric Reduction cluster_cofactor Cofactor Regeneration cluster_step2 Step 2: Cyanation Ketone Ethyl-4-chloro- acetoacetate KRED Ketoreductase (KRED) Ketone->KRED Product1 (S)-Ethyl-4-chloro- 3-hydroxybutyrate KRED->Product1 NADP NADP+ KRED->NADP HHDH Halohydrin Dehalogenase (HHDH) Product1->HHDH NADPH NADPH NADPH->KRED H- donor GDH Glucose Dehydrogenase (GDH) NADP->GDH Glucose Glucose Glucose->GDH Gluconolactone Glucono-lactone GDH->NADPH GDH->Gluconolactone FinalProduct Target Hydroxynitrile Intermediate HHDH->FinalProduct Cyanide NaCN Cyanide->HHDH

Caption: The two-step biocatalytic route to the chiral hydroxynitrile.

B. Hydroxynitrile Lyases (HNLs): Direct Asymmetric Cyanide Addition

HNLs catalyze the direct addition of hydrogen cyanide (HCN) to aldehydes or ketones, representing the most straightforward route to cyanohydrins.[7][18] These enzymes are attractive because they can produce either the (R)- or (S)-enantiomer with high fidelity, depending on the specific HNL chosen.[7]

  • Mechanistic Insight: The enzyme's active site activates the carbonyl group of the aldehyde and positions the cyanide nucleophile for a facial-selective attack, thus controlling the stereochemistry of the newly formed chiral center.

  • The HCN Challenge: The primary drawback of this method is the handling of highly toxic and volatile HCN.[9] To mitigate this, reactions are often performed in two-phase systems at low pH to suppress the non-enzymatic, racemic background reaction.[6] Another strategy involves the in situ generation of HCN from less hazardous sources like acetone cyanohydrin or KCN with a weak acid.[7]

Chemical Catalysis: Precision Through Designed Ligands

Chemical catalysts, particularly transition metal complexes, offer powerful alternatives for C-C bond formation.

A. Nickel-Catalyzed Hydrocyanation

The hydrocyanation of alkenes is a major industrial process.[14] This methodology can be applied to unsaturated nitriles to construct the desired framework. The reaction typically employs a nickel catalyst coordinated to phosphorus-containing ligands.[13]

  • Experimental Rationale: The choice of ligand is critical for both reactivity and selectivity. For asymmetric synthesis, chiral phosphine-phosphite ligands have been developed to induce enantioselectivity.[15] The addition of a Lewis acid promoter, such as AlCl₃ or ZnCl₂, can significantly enhance the catalyst's activity by activating the nickel center.[13]

  • Overcoming HCN Toxicity: A significant advancement in this field is the development of "transfer hydrocyanation," which avoids the direct use of HCN gas. In this process, a safe and stable nitrile source (like acetone cyanohydrin) transfers its CN group to the target alkene, driven by the release of a thermodynamically stable byproduct.[14]

Workflow: Comparison of Chemical Synthesis Strategies

Chemical_Pathways Start1 Unsaturated Nitrile (e.g., 3-Pentenenitrile) Node1 Ni-Catalyzed Hydrocyanation Start1->Node1 Start2 3-Phenylpropanal + Chiral Auxiliary Node2 Asymmetric Aldol Addition Start2->Node2 FinalProduct 3-Hydroxy-5-phenylpentanenitrile Node1->FinalProduct Catalytic Asymmetric Route Intermediate Adduct with Chiral Auxiliary Node2->Intermediate Reagent1 + HCN source + Chiral Ligand + Lewis Acid Reagent1->Node1 Reagent2 + Boron or TiCl₄ Reagent (stoichiometric) Reagent2->Node2 Intermediate->FinalProduct Auxiliary Cleavage (non-catalytic)

Sources

Validation

A Comparative Benchmarking Guide to the Synthesis of 3-Hydroxy-5-phenylpentanenitrile

For researchers and professionals in the dynamic fields of drug discovery and development, the efficient synthesis of chiral intermediates is a cornerstone of innovation. This guide provides an in-depth, comparative anal...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the dynamic fields of drug discovery and development, the efficient synthesis of chiral intermediates is a cornerstone of innovation. This guide provides an in-depth, comparative analysis of prominent synthetic protocols for obtaining 3-Hydroxy-5-phenylpentanenitrile, a valuable building block in the synthesis of various pharmaceutical agents. Moving beyond a mere recitation of steps, this document delves into the mechanistic rationale behind each approach, offering field-proven insights to empower your synthetic strategy. Every protocol presented is designed as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.

Introduction to 3-Hydroxy-5-phenylpentanenitrile: A Key Pharmaceutical Intermediate

3-Hydroxy-5-phenylpentanenitrile is a chiral molecule whose structural motif is found in a range of biologically active compounds. The presence of both a hydroxyl and a nitrile group provides versatile handles for further chemical transformations, making it a desirable starting material for the synthesis of more complex molecular architectures. The stereochemistry of the hydroxyl group is often crucial for the biological activity of the final drug substance, necessitating synthetic routes that offer high levels of stereocontrol. This guide will explore and contrast different methodologies for the synthesis of this important intermediate, focusing on efficiency, stereoselectivity, and practical applicability in a research and development setting.

Protocol 1: Asymmetric Aldol Addition followed by Nitrile Formation

This first protocol leverages a well-established Evans' Asymmetric Aldol reaction to construct the chiral β-hydroxy carbonyl core, followed by a proposed conversion of the resulting carboxylic acid to the target nitrile. This approach offers excellent stereocontrol, a hallmark of the Evans' oxazolidinone chiral auxiliary.

Mechanistic Rationale

The key to this protocol's success lies in the use of a chiral auxiliary, (R)-4-isopropyl-2-oxazolidinone, to direct the stereochemical outcome of an aldol reaction between its N-acetyl derivative and 3-phenylpropanal. The titanium tetrachloride (TiCl4) acts as a Lewis acid, coordinating to the oxazolidinone and the aldehyde to form a rigid, six-membered transition state. This conformationally restricted intermediate sterically favors the nucleophilic attack of the enolate from one face, leading to a high diastereoselectivity in the formation of the aldol adduct. Subsequent removal of the chiral auxiliary under mild basic conditions yields the enantiomerically enriched (S)-3-hydroxy-5-phenylpentanoic acid. The final, proposed step involves the conversion of the carboxylic acid to the nitrile, which can be achieved through various established methods, such as activation with a coupling agent followed by treatment with ammonia and dehydration, or via a one-pot procedure using sulfonyl chloride and an amine.

Experimental Workflow

Caption: Workflow for the synthesis of 3-Hydroxy-5-phenylpentanenitrile via Asymmetric Aldol Addition.

Detailed Experimental Protocol

Part A: Synthesis of (S)-3-Hydroxy-5-phenylpentanoic Acid [1]

  • Aldol Addition: To a stirred solution of (R)-3-acetyl-4-isopropyl-2-oxazolidinone (5.0 g, 29.2 mmol) in anhydrous methylene chloride (150 mL) at -78 °C under a nitrogen atmosphere, add 1.0 M titanium tetrachloride in methylene chloride (58.4 mL, 58.4 mmol) dropwise. After 10 minutes, add diisopropylethylamine (9.93 mL, 58.4 mmol) and stir for an additional hour at the same temperature. Subsequently, add 3-phenylpropanal (7.68 mL, 58.4 mmol). Maintain the reaction mixture at -78 °C for 5 hours, then allow it to warm to room temperature overnight.

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (50 mL). Separate the organic layer, wash it with water (50 mL) and then brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting diastereomers are separated by silica gel column chromatography (15% ethyl acetate in petroleum ether) to yield the (3′S,4R)-aldol adduct.

  • Auxiliary Cleavage: Dissolve the purified (3′S,4R)-adduct (2.50 g, 8.18 mmol) in a mixture of tetrahydrofuran (80 mL) and water (20 mL). Cool the solution to 0 °C and treat with lithium hydroxide (310 mg, 12.9 mmol) and 30 wt% hydrogen peroxide in water (3.80 mL, 37.2 mmol). Stir the mixture at 0 °C for 6 hours.

  • Isolation of the Acid: Quench the reaction with a saturated sodium bicarbonate solution (50 mL) and remove the organic solvent under reduced pressure. Wash the aqueous layer with methylene chloride (3 x 20 mL), acidify to pH 2 with 1N HCl, and extract with diethyl ether (3 x 30 mL). The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated to yield (S)-3-hydroxy-5-phenylpentanoic acid.

Part B: Proposed Conversion to 3-Hydroxy-5-phenylpentanenitrile

  • Amide Formation: To a solution of (S)-3-hydroxy-5-phenylpentanoic acid in a suitable aprotic solvent (e.g., dichloromethane), add a coupling agent (e.g., 1.1 equivalents of EDC) and an activator (e.g., 1.1 equivalents of HOBt). Stir the mixture at room temperature for 30 minutes. Then, bubble ammonia gas through the solution or add an aqueous ammonia solution and stir until the reaction is complete (monitored by TLC).

  • Dehydration: To the crude amide, add a dehydrating agent (e.g., trifluoroacetic anhydride or phosphorus oxychloride) at 0 °C and allow the reaction to proceed until completion.

  • Purification: Quench the reaction and perform an aqueous work-up. The crude nitrile can then be purified by column chromatography to yield the final product.

Performance Data
ParameterValueReference
Starting Materials (R)-4-isopropyl-2-oxazolidinone, Acetyl chloride, 3-phenylpropanal[1]
Key Reagents TiCl4, Diisopropylethylamine, LiOH, H2O2[1]
Solvents Methylene chloride, Tetrahydrofuran, Diethyl ether[1]
Reaction Time Aldol: ~17 hours; Hydrolysis: 6 hours[1]
Yield (Acid) 48.9% (major diastereomer), 89% (hydrolysis)[1]
Diastereomeric Excess 99.8% de[1]
Purity High, after chromatographic separation[1]

Protocol 2: Reformatsky-Type Reaction with Bromoacetonitrile

The Reformatsky reaction offers a more direct approach to β-hydroxy nitriles by reacting an aldehyde or ketone with an α-halo nitrile in the presence of zinc metal.[2][3] This method avoids the use of a chiral auxiliary and the subsequent steps for its removal, potentially offering a more streamlined synthesis.

Mechanistic Rationale

The reaction is initiated by the oxidative insertion of zinc metal into the carbon-bromine bond of bromoacetonitrile, forming an organozinc reagent, often referred to as a Reformatsky enolate.[4][5] This organozinc species is less reactive than Grignard or organolithium reagents, which imparts a higher degree of functional group tolerance. The carbonyl oxygen of 3-phenylpropanal coordinates to the zinc atom, leading to the formation of a six-membered, chair-like transition state. This is followed by a nucleophilic attack of the α-carbon of the organozinc reagent on the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic work-up protonates the resulting zinc alkoxide to furnish the desired 3-hydroxy-5-phenylpentanenitrile.

Experimental Workflow

Sources

Comparative

Comparative Guide: Structural Analogs of 3-Hydroxy-5-phenylpentanenitrile and Their Bioactivity

Executive Summary In modern drug development and agrochemical synthesis, 3-hydroxyalkanenitriles serve as indispensable chiral building blocks. Among these, 3-hydroxy-5-phenylpentanenitrile (CAS: 70102-88-4) and its stru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and agrochemical synthesis, 3-hydroxyalkanenitriles serve as indispensable chiral building blocks. Among these, 3-hydroxy-5-phenylpentanenitrile (CAS: 70102-88-4) and its structural analogs stand out due to their versatility in synthesizing complex bioactive molecules. Because the biological efficacy of these downstream targets—ranging from glycosidase inhibitors to insect pheromones—relies entirely on strict stereochemical fidelity, the true "performance" of these analogs is measured by their amenability to enzymatic kinetic resolution.

This guide objectively compares the downstream bioactivity of 3-hydroxy-5-phenylpentanenitrile against its key structural analogs and evaluates the biocatalytic workflows required to achieve enantiomeric purity.

Comparative Bioactivity & Application Landscape

The inherent bioactivity of 3-hydroxyalkanenitriles is rarely found in the intermediate state; rather, their value lies in the biological targets they generate. Conflicting bioactivity data in early-stage research often stems from using impure racemic mixtures rather than resolved enantiomers 1.

By altering the side chain (e.g., phenylpropyl vs. ethyl), researchers can direct the synthetic pathway toward vastly different therapeutic or ecological applications:

  • 3-Hydroxy-5-phenylpentanenitrile: Acts as the primary precursor for the stereoselective synthesis of substituted piperidines, specifically (2S,4R)-4-hydroxypipecolic acid and fagomine analogs. These compounds are potent glycosidase inhibitors with significant potential in antiviral and antidiabetic therapies [[2]]().

  • 3-Hydroxyvaleronitrile: A shorter-chain analog that is biocatalytically hydrolyzed into (R)-3-hydroxyvaleric acid . This product functions metabolically as a C5-ketone body and serves as a critical monomer for tuning the material properties of biodegradable polyhydroxyalkanoates (PHAs) 1.

  • 1-(Cyanomethyl)propyl acetate: Utilized to synthesize (R)-3-octanol , the highly specific attractant pheromone of the ant Myrmica scabrinodis3.

Table 1: Bioactivity and Applications of 3-Hydroxyalkanenitrile Derivatives
Precursor AnalogTarget DerivativePrimary Bioactivity / Application
3-Hydroxy-5-phenylpentanenitrile (2S,4R)-4-Hydroxypipecolic acidGlycosidase inhibition, antiviral/antidiabetic
3-Hydroxyvaleronitrile (R)-3-Hydroxyvaleric acidC5-ketone body metabolism, biodegradable PHAs
1-(Cyanomethyl)propyl acetate (R)-3-OctanolInsect attractant pheromone (Myrmica scabrinodis)
3-Hydroxypropanenitrile 3-Hydroxypropionic acid (3-HP)Nematicidal activity (Meloidogyne incognita)

Biocatalytic Resolution Performance

To achieve the enantiomeric excess (ee) required for biological efficacy, these analogs must undergo kinetic resolution. The performance of an analog is dictated by how well it fits into the active site of biocatalysts like Pseudomonas cepacia lipase (PCL).

A major breakthrough in this workflow is the use of thiacrown ether (1,4,8,11-tetrathiacyclotetradecane) as an additive. Mechanistically, lipophilic thiacrown ethers lodge at the entrance of the lipase, altering its local conformation. This increases the structural fitness of bulky substrates (like the phenylpentanenitrile analog), traps the product alcohol to prevent reverse reactions, and accelerates diffusion into the bulk water phase 3.

Table 2: Biocatalytic Resolution Metrics Across Analogs
Substrate AnalogEnzyme SystemAdditiveYield / ConversionEnantioselectivity / Purity
Racemic 1-(cyanomethyl)propyl acetate PCL (Lipase)5 mol% Thiacrown ether50% (Kinetic resolution)Highest E-value enhancement
Racemic 3-Hydroxy-5-phenylpentanenitrile acetate PCL (Lipase)5 mol% Thiacrown ether50% (Kinetic resolution)High ee (>95%)
3-Hydroxyvaleronitrile C. testosteroni Nitrile HydrataseNone99–100%High purity (Ammonium salt)

Validated Experimental Workflows

Protocol 1: Lipase-Catalyzed Kinetic Resolution with Thiacrown Ether

This self-validating system is designed to resolve racemic 3-hydroxy-5-phenylpentanenitrile acetate into its optically pure (R)-alcohol and (S)-acetate forms 3.

  • Substrate Preparation: Dissolve 1.25 mmol of the racemic acetate in 1.25 mL of acetone.

    • Causality: Acetone acts as a vital co-solvent, ensuring the highly lipophilic phenyl-bearing substrate remains miscible when introduced to the aqueous enzyme phase.

  • Additive Integration: Add 5 mol% of 1,4,8,11-tetrathiacyclotetradecane (relative to the substrate).

    • Causality: The thiacrown ether complexes with the enzyme, enhancing the Enantiomeric ratio (E-value) by selectively trapping the generated alcohol.

  • Enzymatic Hydrolysis: Add 12.5 mL of aqueous Pseudomonas cepacia lipase (PCL) solution. Stir the biphasic mixture continuously at 35 °C.

  • Reaction Monitoring: Monitor the reaction via silica gel TLC (hexane/ethyl acetate = 2:1). Terminate the reaction exactly when the mole ratio of acetate to alcohol reaches 1:1 to ensure maximum enantiomeric excess.

  • Separation: Extract the mixture with ethyl acetate. Isolate the (R)-alcohol product and the remaining (S)-acetate via column chromatography.

Protocol 2: Whole-Cell Biocatalytic Hydrolysis of 3-Hydroxyvaleronitrile

For analogs requiring complete conversion to carboxylic acids rather than kinetic resolution, whole-cell biocatalysis is preferred [[4]]().

  • Cell Immobilization: Immobilize Comamonas testosteroni 5-MGAM-4D cells within an alginate matrix.

    • Causality: Alginate entrapment provides superior structural stability to the nitrile hydratase/amidase enzymes, preventing denaturation and allowing for consecutive batch recycling.

  • Hydrolysis: Suspend the immobilized cells in a buffered aqueous solution containing 3-hydroxyvaleronitrile.

  • Incubation & Recovery: Incubate with gentle agitation. The dual-enzyme system converts the nitrile first to an amide, then directly to the ammonium salt of 3-hydroxyvaleric acid, achieving 99–100% yield.

Mechanistic Pathway Visualizations

G Racemic Racemic 3-Hydroxyalkanenitrile Acetate Enzyme Pseudomonas cepacia Lipase (PCL) + Thiacrown Ether (Additive) Racemic->Enzyme Product1 (R)-3-Hydroxyalkanenitrile (Alcohol Product) Enzyme->Product1 Hydrolysis Product2 (S)-3-Hydroxyalkanenitrile Acetate (Unreacted Ester) Enzyme->Product2 Retention

Lipase-catalyzed kinetic resolution of 3-hydroxyalkanenitrile acetates using thiacrown ether.

G Precursor 3-Hydroxy-5-phenylpentanenitrile Intermediate Stereoselective Amination & Cyclization Precursor->Intermediate Bioactive (2S,4R)-4-Hydroxypipecolic Acid (Glycosidase Inhibitor) Intermediate->Bioactive

Synthetic pathway from 3-hydroxy-5-phenylpentanenitrile to bioactive 4-hydroxypipecolic acid.

References

  • Title: Thiacrown Ether Technology in Lipase-Catalyzed Reaction: Scope and Limitation for Preparing Optically Active 3-Hydroxyalkanenitriles and Application to Insect Pheromone Synthesis Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: WO2016120890A1 - An enantioselective process for the synthesis of (2s,4r)
  • Title: Biocatalytic Hydrolysis of 3-Hydroxyalkanenitriles to 3-Hydroxyalkanoic Acids Source: ResearchGate URL: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Hydroxy-5-phenylpentanenitrile

The nitrile group, in particular, commands our utmost respect. Compounds in this family are known to be toxic if swallowed, inhaled, or absorbed through the skin.[1] A primary hazard is their potential to release highly...

Author: BenchChem Technical Support Team. Date: March 2026

The nitrile group, in particular, commands our utmost respect. Compounds in this family are known to be toxic if swallowed, inhaled, or absorbed through the skin.[1] A primary hazard is their potential to release highly toxic hydrogen cyanide gas upon decomposition, which can be triggered by heat or contact with acids.[2][3] Therefore, every procedural step that follows is designed as a self-validating system to mitigate these risks, ensuring both personal safety and environmental compliance.

Hazard Profile and Core Tenets of Protection

The primary hazards associated with 3-Hydroxy-5-phenylpentanenitrile are inferred from its functional groups. Adherence to the following personal protective equipment (PPE) standards is mandatory for all handling procedures.

Hazard ClassificationDescriptionPrimary Exposure RoutesRecommended PPE
Acute Toxicity Likely to be harmful if swallowed, in contact with skin, or inhaled, a characteristic of nitrile compounds.[1][4]Ingestion, Dermal, InhalationNitrile Gloves, Lab Coat, Chemical Safety Goggles, Use of Fume Hood
Skin Irritation May cause skin irritation upon direct contact.[5][6]DermalChemical-resistant nitrile gloves and a lab coat are essential to prevent skin contact.[7]
Eye Irritation May cause serious eye irritation or damage.[5][6]OcularChemical safety goggles are mandatory. A face shield should be used when there is a significant risk of splashes.[5]
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.[5][8]InhalationAll handling of the solid compound or its solutions must be performed within a certified chemical fume hood.[1][3]

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a scientifically-backed defense system. Each component is chosen for its specific protective capabilities against the known hazards of hydroxynitriles.

  • Hand Protection: Chemical-Resistant Nitrile Gloves Nitrile gloves are the standard for handling a wide array of laboratory chemicals due to their superior resistance to punctures, tears, and a broad spectrum of chemicals, including the solvents in which 3-Hydroxy-5-phenylpentanenitrile might be dissolved.[9][10][11] Unlike latex, they are hypoallergenic and maintain their structural integrity when exposed to oils and many solvents.[12]

    • Protocol: Always wear nitrile gloves when handling the container, the compound itself, or any contaminated equipment. Inspect gloves for any signs of degradation or puncture before use. If contamination is suspected, remove the gloves immediately using the proper technique, wash your hands thoroughly, and don a new pair. For prolonged tasks, consider double-gloving.[3]

  • Eye and Face Protection: Chemical Safety Goggles & Face Shield Standard safety glasses are insufficient. Chemical safety goggles that conform to EN166 or equivalent standards are required to protect against splashes and fine particulates from all angles.[5]

    • Protocol: Goggles must be worn at all times in the laboratory where this chemical is handled. When transferring larger volumes or performing reactions with a higher risk of splashing, supplement goggle use with a full-face shield.[3]

  • Body Protection: Laboratory Coat and Appropriate Attire A flame-resistant lab coat, fully buttoned, serves as the primary barrier to protect your skin and personal clothing from accidental spills.

    • Protocol: Choose body protection appropriate for the amount and concentration of the substance being handled.[5] Ensure the lab coat is clean and in good condition. Personal clothing should cover the legs, and closed-toe shoes are mandatory. Remove the lab coat before leaving the laboratory to prevent the transfer of contaminants.[13]

Operational Plan: A Step-by-Step Handling Workflow

Safe handling is a deliberate, procedural process. The following workflow is designed to minimize exposure and prevent accidental release.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup Phase prep1 Verify Fume Hood Certification & Function prep2 Assemble All Materials (Chemical, Glassware, Utensils) prep1->prep2 prep3 Don Full PPE (Lab Coat, Goggles, Nitrile Gloves) prep2->prep3 prep4 Ensure Emergency Equipment is Accessible (Spill Kit, Eyewash) prep3->prep4 handle1 Carefully Weigh or Measure Compound to Minimize Dust/Aerosols prep4->handle1 Proceed to Handling handle2 Transfer Compound to Reaction Vessel handle1->handle2 handle3 Securely Cap All Containers Immediately After Use handle2->handle3 clean1 Decontaminate All Used Glassware and Surfaces handle3->clean1 Proceed to Cleanup clean2 Segregate All Waste into Labeled Hazardous Waste Container clean1->clean2 clean3 Remove PPE Following Proper Procedure clean2->clean3 clean4 Wash Hands Thoroughly with Soap and Water clean3->clean4

Caption: Workflow for the safe handling of 3-Hydroxy-5-phenylpentanenitrile.

Emergency Response and Disposal Plan

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.

Emergency Protocols
  • Skin Exposure: Immediately go to the nearest safety shower or sink and flush the affected area with copious amounts of water for at least 15 minutes, removing any contaminated clothing.[14] Seek immediate medical attention.

  • Eye Exposure: Proceed immediately to an emergency eyewash station. Hold the eyelids open and flush with water for a minimum of 15 minutes.[14][15] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Spill Response: The response to a spill depends on its scale. For a small spill contained within the fume hood:

    • Alert personnel in the immediate area.

    • Wearing your full PPE, cover the spill with an inert, non-combustible absorbent material like vermiculite or sand.[2][15] Do not use paper towels, as this can increase the risk of fire with certain solvents.[2]

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

    • For large spills, or any spill outside of a fume hood, evacuate the area immediately, close the doors, and contact your institution's Environmental Health and Safety (EHS) department.[15]

spill Small Spill Occurs in Fume Hood alert Alert Nearby Personnel spill->alert absorb Cover with Inert Absorbent (e.g., Vermiculite) alert->absorb Ensure Full PPE collect Scoop Mixture into Hazardous Waste Container absorb->collect decon Decontaminate Spill Area collect->decon dispose Dispose of Cleaning Materials as Hazardous Waste decon->dispose wash Wash Hands Thoroughly dispose->wash

Caption: Emergency response workflow for a small chemical spill.

Disposal Plan

All materials contaminated with 3-Hydroxy-5-phenylpentanenitrile must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][5]

  • Waste Segregation: Collect all waste, including the pure compound, solutions, and contaminated disposables (e.g., gloves, pipette tips, absorbent material), in a dedicated, chemically compatible, and clearly labeled hazardous waste container.[1][16]

  • Container Labeling: The container must be sealed and labeled with "Hazardous Waste," the full chemical name "3-Hydroxy-5-phenylpentanenitrile," and a clear description of the hazards (e.g., "Toxic").[2]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the lab, preferably in secondary containment, until collection.[1]

  • Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste contractor.[17] Empty containers must also be disposed of as hazardous waste as they will retain chemical residue.[16][17]

By integrating these safety protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

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  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. International Fire and Safety Journal.
  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? (2025, May 7). S&S Glove.
  • The Benefits of Nitrile Gloves for Personal Protective Equipment (PPE). (2023, April 6). PPE Online.
  • Safety Data Sheet: Phenylacetonitrile. TCI EUROPE N.V..
  • MATERIAL SAFETY DATA SHEET (MSDS) NITRILE RUBBER SHEET. GCP Industrial.
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  • 6 Safety Practices for Highly Hazardous Lab Chemicals. (2021, April 6). PegEx.
  • What to Do in a Chemical Emergency. (2024, April 10). Centers for Disease Control and Prevention (CDC).
  • Proper Disposal of 3-Phenyl-1,3,5-pentanetricarbonitrile: A Guide for Laboratory Professionals. Benchchem.
  • How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024, March 3). UC San Diego.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC).
  • MATERIAL SAFETY DATA SHEET NITRILE POWDER RUBBER. (2007, April 9). Harwick Standard.
  • Safety Data Sheet: N-Phenylglycinonitrile. (2025, December 19). Fisher Scientific.
  • Safety Data Sheet: 3M™ Hot Melt Adhesive. 3M.
  • Safety Data Sheet: 3-Chloro-5-hydroxybenzonitrile. Apollo Scientific.
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  • Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. Yale Environmental Health & Safety.
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